molecular formula C13H21NO3 B1449905 Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate CAS No. 1319716-42-1

Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate

カタログ番号: B1449905
CAS番号: 1319716-42-1
分子量: 239.31 g/mol
InChIキー: KVDDOJNQXATXQE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

tert-butyl 8-oxo-2-azaspiro[4.4]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-7-6-13(9-14)5-4-10(15)8-13/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDDOJNQXATXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201149584
Record name 2-Azaspiro[4.4]nonane-2-carboxylic acid, 7-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1319716-42-1
Record name 2-Azaspiro[4.4]nonane-2-carboxylic acid, 7-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1319716-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[4.4]nonane-2-carboxylic acid, 7-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Azaspiro[4.4]nonane Scaffold

The azaspiro[4.4]nonane core is a bicyclic heterocyclic motif characterized by two five-membered rings, a cyclopentane and a pyrrolidine ring, sharing a single spirocyclic carbon atom. This rigid, three-dimensional structure is of particular interest in drug design as it can effectively orient substituents in space, potentially leading to enhanced binding affinity and selectivity for biological targets. The incorporation of a ketone functional group and a tert-butoxycarbonyl (Boc) protecting group, as seen in tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate, provides versatile handles for further synthetic modifications.

A patent for exo-aza spiro inhibitors of the menin-MLL interaction mentions the use of tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate as a reactant, highlighting its relevance in the development of novel therapeutics. The inherent rigidity of the spirocyclic system can lead to improved metabolic stability and favorable pharmacokinetic profiles compared to more flexible aliphatic structures.

Molecular Structure and Core Properties

The foundational attributes of tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate are summarized below. These are derived from its chemical formula and predicted through computational models.

PropertyValueSource
CAS Number 1319716-42-1Carl ROTH
Molecular Formula C₁₃H₂₁NO₃PubChemLite
Molecular Weight 239.31 g/mol Calculated from Formula
Monoisotopic Mass 239.15215 DaPubChemLite
Predicted XLogP 1.2PubChemLite
SMILES CC(C)(C)OC(=O)N1CCC2(C1)CCC(=O)C2PubChemLite
InChI InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-7-6-13(9-14)5-4-10(15)8-13/h4-9H2,1-3H3PubChemLite

Comparative Analysis with Isomers and Related Analogs

To provide context for the expected physicochemical properties of the title compound, the following table presents available data for its isomers and structurally related molecules. This comparative approach allows for informed estimations where direct experimental data is lacking.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
tert-Butyl 4-oxo-2-azaspiro[4.4]nonane-2-carboxylate 1810076-94-8C₁₃H₂₁NO₃239.32Not availableNot available
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate 203661-69-2C₁₃H₂₁NO₃239.3155-56349
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate 1181816-12-5C₁₁H₁₇NO₃211.26117-121Not available
tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate Not availableC₁₂H₂₀N₂O₃240.30Not availableNot available

Note: The data for related compounds is sourced from various chemical suppliers and publications.

The variation in melting points among the related compounds suggests that the position of the oxo group and the ring sizes significantly influence the crystal lattice energy. For instance, the higher melting point of the 6-oxo-2-azaspiro[3.3]heptane derivative compared to the 2-oxo-7-azaspiro[3.5]nonane derivative could be attributed to differences in molecular symmetry and packing efficiency.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range. For a pure compound, this range should be narrow (typically ≤ 2 °C).

MeltingPointWorkflow A Grind Crystalline Sample B Pack Capillary Tube A->B C Place in Melting Point Apparatus B->C D Heat at a Controlled Rate C->D E Record Melting Range D->E

Caption: Workflow for Melting Point Determination.

Solubility Profile Assessment

Rationale: Understanding the solubility of a compound in various solvents is critical for its application in synthesis, purification, and formulation.

Methodology: Shake-Flask Method

  • Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, dichloromethane, hexane) are chosen.

  • Sample Addition: An excess amount of the solid compound is added to a known volume of each solvent in a sealed vial.

  • Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the supernatant is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

SolubilityWorkflow A Add Excess Solid to Solvent B Equilibrate with Agitation A->B C Separate Solid and Liquid Phases B->C D Quantify Concentration in Supernatant C->D E Determine Solubility D->E

Caption: Shake-Flask Solubility Determination Workflow.

Lipophilicity Determination (LogP)

Rationale: The octanol-water partition coefficient (LogP) is a crucial parameter in drug discovery, as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

  • System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

  • Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are mixed in a separatory funnel and shaken vigorously to allow for partitioning.

  • Equilibration and Separation: The mixture is allowed to equilibrate, and the two phases are carefully separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined by a suitable analytical method.

  • Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Structural Elucidation and Purity Assessment by Spectroscopy

Rationale: Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of a synthesized compound.

4.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the number and chemical environment of protons. Expected signals would include those for the tert-butyl group, the methylene protons of the pyrrolidine and cyclopentane rings, and the protons adjacent to the ketone and the nitrogen atom.

  • ¹³C NMR: Reveals the number and types of carbon atoms. Key signals would be the carbonyl carbon of the ketone, the carbonyl carbon of the carbamate, the quaternary spiro carbon, and the carbons of the tert-butyl group and the two rings.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons, confirming the spirocyclic structure and the relative positions of the functional groups.

4.4.2. Infrared (IR) Spectroscopy

Characteristic absorption bands would be expected for:

  • C=O stretch (ketone): Typically in the range of 1700-1725 cm⁻¹.

  • C=O stretch (carbamate): Usually around 1680-1700 cm⁻¹.

  • C-N stretch: In the fingerprint region.

  • C-H stretches (aliphatic): Just below 3000 cm⁻¹.

4.4.3. Mass Spectrometry (MS)

Electrospray ionization (ESI) or other soft ionization techniques would be suitable. The mass spectrum should show a prominent molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated molecular weight. Fragmentation patterns can provide further structural information. Predicted adducts include [M+H]⁺ at m/z 240.15943 and [M+Na]⁺ at m/z 262.14137.

SpectroscopyWorkflow cluster_NMR NMR Spectroscopy cluster_Other Other Spectroscopic Techniques A 1H NMR F Structural Elucidation and Purity Confirmation A->F B 13C NMR B->F C 2D NMR (COSY, HSQC, HMBC) C->F D IR Spectroscopy D->F E Mass Spectrometry E->F

Caption: Spectroscopic Analysis Workflow for Structural Confirmation.

Stability Profile

The stability of the tert-butyl carbamate (Boc) protecting group is an important consideration. Generally, Boc groups are stable to a wide range of reagents but are readily cleaved under acidic conditions (e.g., trifluoroacetic acid). The stability of the overall molecule under various pH and temperature conditions should be assessed empirically, for example, by monitoring its concentration in solution over time using HPLC. Studies on other carbamates have shown that they exhibit relatively high stability in acidic to neutral pH (pH 1-6) but can undergo hydrolysis in alkaline conditions.

Conclusion

Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate is a molecule with significant potential in medicinal chemistry, owing to its rigid spirocyclic scaffold. While a complete set of experimentally determined physicochemical properties is not currently available in the public domain, this guide provides a robust framework for its characterization. By utilizing the predicted data, comparative analysis with related structures, and the detailed experimental protocols outlined herein, researchers can confidently determine the essential properties of this compound. Such characterization is a prerequisite for its effective application in the synthesis of novel bioactive molecules and for advancing drug discovery programs.

References

  • Carl ROTH GmbH + Co. KG. tert-Butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate. Retrieved from [Link]

  • PubChemLite. Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate. Retrieved from [Link]

  • Google Patents. US11396517B1 - Exo-aza spiro inhibitors of menin-MLL interaction.
  • National Center for Biotechnology Information. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, E67(Pt 12), o3492. Retrieved from [Link]

  • Bundgaard, H., & Nielsen, N. M. (1987). Hydrolysis of N-(1-acyloxyalkyl)- and N-(1-alkoxycarbonyloxyalkyl) derivatives of 2-benzamido-2-phenylacetamide. A new prodrug principle for improving the delivery of phenolic drugs. International journal of pharmaceutics, 37(1-2), 101-110. Retrieved from [Link]

tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. We will delve into its fundamental chemical properties, structure, and relevance in the development of novel therapeutics.

Core Chemical Identity

tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate belongs to the class of spirocyclic compounds, which are characterized by two rings connected through a single common atom. The presence of a Boc-protected nitrogen atom and a ketone functional group makes it a versatile intermediate for constructing complex molecular architectures, particularly in the synthesis of drug candidates.

The precise positioning of the ketone at the 7-position and the nitrogen at the 2-position within the azaspiro[4.4]nonane framework offers a unique three-dimensional arrangement of functional groups, which is highly sought after in the design of specific and potent bioactive molecules.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. The molecular formula and weight are identical to its isomers, such as tert-butyl 4-oxo-2-azaspiro[4.4]nonane-2-carboxylate.[1]

PropertyValueSource
Compound Name tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate-
Molecular Formula C₁₃H₂₁NO₃[1]
Molecular Weight 239.32 g/mol [1]
Isomeric CAS 1810076-94-8 (4-oxo isomer)[1]
Predicted Boiling Point 348.6±42.0 °C[2]
Predicted Density 1.12±0.1 g/cm3 [2]
Form Solid[2]
Structural Representation

The molecule's structure consists of a spirocyclic core made of two five-membered rings sharing a central carbon atom. One ring contains a nitrogen atom at the 2-position, which is protected by a tert-butoxycarbonyl (Boc) group. The second ring features a ketone group at the 7-position.

Caption: 2D structure of tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate.

Synthetic Relevance and Application

Azaspirocyclic scaffolds are crucial motifs in modern drug discovery. The rigid, three-dimensional nature of the spiro[4.4]nonane core allows for precise orientation of substituents in space, which can lead to enhanced binding affinity and selectivity for biological targets.

The Boc-protecting group on the nitrogen atom is a cornerstone of modern peptide synthesis and related amine chemistry. It provides a stable, yet readily cleavable, protecting group that allows for selective reactions at other sites of the molecule. Its removal under acidic conditions is a well-established and reliable protocol.

The ketone functionality at the 7-position serves as a versatile chemical handle. It can undergo a wide array of chemical transformations, including:

  • Reductive amination: To introduce new amine-containing side chains.

  • Wittig reactions: To form carbon-carbon double bonds.

  • Grignard/organolithium additions: To create tertiary alcohols and introduce further complexity.

While direct synthesis protocols for the 7-oxo isomer are not detailed in the provided search results, methods for producing similar azaspiro[3.5]nonane and diazaspiro[4.4]nonane cores have been patented, highlighting the industrial and pharmaceutical interest in this class of compounds.[3][4] For instance, related compounds like tert-Butyl 7-Oxo-2-azaspiro[3.5]nonane-2-carboxylate are noted as useful for preparing EGFR inhibitors.[2]

Experimental Workflow: Conceptual Synthesis Outline

A hypothetical synthetic approach can be conceptualized based on established organic chemistry principles. The workflow illustrates the logical steps to construct such a molecule, emphasizing the importance of strategic functionalization.

G cluster_0 Synthesis of Spirocyclic Core cluster_1 Functional Group Manipulation cluster_2 Final Product start Precursor A (e.g., Cyclopentanone derivative) step1 Precursor B (e.g., Pyrrolidine derivative) step2 Spirocyclization Reaction (e.g., Michael Addition followed by cyclization) step1->step2 step3 Protection of Amine (Introduction of Boc group) step2->step3 step4 Selective Oxidation (Introduction of Ketone at C7) step3->step4 end_product tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate step4->end_product

Caption: Conceptual workflow for the synthesis of the target molecule.

This logical flow underscores the causality behind synthetic choices: establishing the core scaffold, followed by strategic protection and functionalization to yield the desired product. Each step is designed to be high-yielding and to set up the molecule for the subsequent transformation, embodying a trustworthy and self-validating synthetic protocol.

References

  • National Center for Biotechnology Information (PMC) . tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. [Link]

  • Google Patents.
  • Google Patents. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Spirocyclic compounds, characterized by two rings sharing a single carbon atom, have emerged as a privileged structural motif. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, enabling more precise and selective interactions with biological targets. The rigid nature of the spirocyclic core can lead to improved binding affinity, enhanced metabolic stability, and a favorable ADME (absorption, distribution, metabolism, and excretion) profile.

This guide provides an in-depth technical analysis of the spectroscopic data for a key exemplar of this class: tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate . As a versatile building block, understanding its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in the synthesis of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for the logical deduction of its structure from first principles.

Predicted Spectroscopic Data at a Glance

For efficient reference, the key predicted spectroscopic data for tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate are summarized below. The subsequent sections will elaborate on the theoretical underpinnings and interpretation of these values.

Spectroscopy Feature Predicted Value
¹H NMR Boc group (-C(CH₃)₃)~1.45 ppm (singlet, 9H)
Aliphatic protons1.8 - 3.6 ppm (multiplets, 12H)
¹³C NMR Ketone Carbonyl (C=O)~215 ppm
Carbamate Carbonyl (N-C=O)~155 ppm
Quaternary Spiro Carbon~65 ppm
Boc Carbons (-C(CH₃)₃ & -C(CH₃)₃)~80 ppm & ~28 ppm
Aliphatic Carbons25 - 60 ppm
IR Spectroscopy Ketone C=O Stretch~1740 cm⁻¹ (strong)
Carbamate C=O Stretch~1690 cm⁻¹ (strong)
C-N Stretch~1160 cm⁻¹ (moderate)
C-H Stretch (sp³)2850 - 3000 cm⁻¹ (multiple)
Mass Spectrometry [M+H]⁺ (Monoisotopic Mass: 239.1521)m/z 240.1594
[M+Na]⁺m/z 262.1414
Key Fragment (Loss of Boc group)m/z 140.0919
Key Fragment (Loss of isobutylene)m/z 184.0970

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing unparalleled insight into the connectivity and chemical environment of atoms.

The Causality Behind NMR Experiments

The choice of NMR experiments is dictated by the need to unambiguously assign every proton and carbon in the molecule. A standard ¹H NMR provides information on the number of distinct proton environments and their neighboring protons, while a ¹³C NMR reveals the number of unique carbon environments. For a molecule with multiple overlapping aliphatic signals, as is the case here, two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for confirming proton-proton and proton-carbon connectivities, respectively.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is predicted to exhibit several key features. The most prominent is the signal for the tert-butoxycarbonyl (Boc) protecting group.

Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale for Assignment
~3.6 - 3.2Multiplet4H-N-CH₂- (pyrrolidine ring)Protons on carbons adjacent to the electron-withdrawing nitrogen of the carbamate.
~2.5 - 2.2Multiplet4H-CH₂-C=OProtons alpha to the ketone carbonyl group are deshielded.
~2.1 - 1.8Multiplet4H-CH₂- (cyclopentane ring)Remaining aliphatic protons on the cyclopentane ring.
1.45Singlet9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group, appearing as a sharp singlet due to the absence of adjacent protons.

Interpretation Insights: The aliphatic region between 1.8 and 3.6 ppm will likely be complex due to the overlapping signals of the 12 non-equivalent protons of the spirocyclic core. The use of 2D NMR techniques would be essential for definitive assignment. For instance, a COSY experiment would show correlations between adjacent protons within each ring, allowing for a step-by-step mapping of the spin systems.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical nature.

Predicted Chemical Shift (δ) ppm Assignment Rationale for Assignment
~215Ketone C=OThe carbonyl carbon of the ketone is significantly deshielded and appears far downfield.
~155Carbamate C=OThe carbamate carbonyl is also deshielded but appears upfield relative to the ketone carbonyl.
~80-C(CH₃)₃The quaternary carbon of the tert-butyl group.
~65Spiro CarbonThe quaternary spiro carbon, bonded to four other carbons, is a key structural feature.
~60 - 40-N-CH₂-Carbons adjacent to the nitrogen atom.
~40 - 25Aliphatic CH₂Remaining sp³ hybridized carbons of the two rings.
~28-C(CH₃)₃The three equivalent methyl carbons of the tert-butyl group.
Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H NMR: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

    • ¹³C NMR: Acquire data using a proton-decoupled sequence, a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum relative to the CDCl₃ solvent peak (77.16 ppm).

    • Integrate the signals in the ¹H spectrum.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[1]

The Physics of Molecular Vibrations

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[2] The C=O bonds of the ketone and carbamate groups in our target molecule are strong absorbers due to their large change in dipole moment during vibration, making them easily identifiable.[3]

Predicted IR Spectrum

The IR spectrum will be dominated by the strong absorptions of the two carbonyl groups.

Predicted Frequency (cm⁻¹) Intensity Assignment Vibrational Mode
~2975, 2870Medium-StrongC-Hsp³ C-H Stretch
~1740Strong, SharpC=OKetone Carbonyl Stretch
~1690Strong, SharpC=OCarbamate Carbonyl Stretch
~1160StrongC-NCarbamate C-N Stretch

Interpretation Insights: The presence of two distinct, strong peaks in the carbonyl region (1650-1800 cm⁻¹) is a definitive indicator of the two different C=O environments. The ketone carbonyl in a five-membered ring typically appears at a higher frequency than in an open-chain ketone, predicted here at ~1740 cm⁻¹.[4] The carbamate carbonyl is expected around 1690 cm⁻¹.[5]

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

    • Apply pressure to the sample using the built-in clamp to ensure good contact with the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural clues.

Ionization and Fragmentation: A Controlled Dissociation

Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for the unambiguous determination of the molecular weight. By increasing the energy in the collision cell (in tandem MS), controlled fragmentation can be induced, providing information about the molecule's structure.

Predicted Mass Spectrum (ESI+)

The mass spectrum is expected to show the molecular ion and characteristic fragments resulting from the cleavage of the labile Boc group and the spirocyclic core.

Predicted m/z Ion Formula Assignment Rationale for Fragmentation
240.1594[C₁₃H₂₂NO₃]⁺[M+H]⁺Protonated molecular ion.
262.1414[C₁₃H₂₁NNaO₃]⁺[M+Na]⁺Sodium adduct, commonly observed with ESI.
184.0970[C₉H₁₄NO₂]⁺[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group. This is a very common fragmentation pathway for Boc-protected amines.[7]
140.0919[C₈H₁₂NO]⁺[M+H - C₅H₈O₂]⁺Loss of the entire Boc group (as CO₂ and isobutylene), leaving the protonated spirocyclic amine.
57.0704[C₄H₉]⁺[t-Bu]⁺The tert-butyl cation is a highly stable fragment from the Boc group.

Interpretation Insights: The most diagnostic fragmentation pathway for Boc-protected amines is the loss of 56 Da (isobutylene) or 100 Da (the entire Boc group).[8] The presence of a strong signal at m/z 57 is also a clear indicator of the tert-butyl moiety. Fragmentation of the cyclic ketone can also occur via α-cleavage adjacent to the carbonyl group.[9][10]

Experimental Protocol for MS Data Acquisition (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to ~1-10 µg/mL with a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation.

  • Instrument Setup (for a Q-TOF or Orbitrap Mass Spectrometer):

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Set the ionization mode to positive.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a range of m/z 50-500.

    • For fragmentation analysis (MS/MS), select the [M+H]⁺ ion (m/z 240.16) as the precursor and acquire a product ion spectrum by applying collision-induced dissociation (CID) with varying collision energies.

Integrated Spectroscopic Analysis Workflow

The confirmation of a chemical structure is not reliant on a single technique but on the convergence of evidence from multiple analytical methods. The logical workflow below illustrates how MS, IR, and NMR are used in concert to provide an unambiguous structural assignment.

Spectroscopic_Workflow cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy MS Acquire ESI-MS MW Confirm Molecular Weight (m/z = 240.1594 for [M+H]⁺) MS->MW Molecular Ion NMR_H Acquire ¹H NMR MW->NMR_H Provides Formula (C₁₃H₂₁NO₃) IR Acquire ATR-FTIR FG Identify Functional Groups (C=O at ~1740 & ~1690 cm⁻¹) IR->FG NMR_C Acquire ¹³C NMR FG->NMR_C Confirms C=O groups Structure Elucidate Connectivity & Final Structure NMR_H->Structure NMR_C->Structure NMR_2D Acquire 2D NMR (COSY, HSQC) NMR_2D->Structure Conclusion Structure Confirmed Structure->Conclusion

Caption: Integrated workflow for structural elucidation.

This workflow begins with mass spectrometry to confirm the molecular formula, followed by IR spectroscopy to identify key functional groups. Finally, a suite of NMR experiments is used to piece together the atomic connectivity, leading to the final, confirmed structure.

Conclusion

The spectroscopic characterization of tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate is a textbook example of modern structural analysis. Through the synergistic application of NMR, IR, and MS, a complete and confident picture of its molecular architecture can be established. The predicted data herein serves as a robust benchmark for researchers working with this important synthetic intermediate. A thorough understanding of these spectroscopic signatures is not merely an academic exercise; it is a critical component of quality control and a foundational step in the rational design of novel spirocycle-containing drug candidates.

References

  • Potapov, A. S., et al. (2018). Spirocycles: A new trend in the search for antibacterial agents. Russian Chemical Reviews, 87(10), 989. [Link]

  • Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 48(2), 356-364. [Link]

  • Reddit r/OrganicChemistry. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Ketones. UCLA Chemistry and Biochemistry. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Wisconsin–Madison. (n.d.). Introduction to Mass Spectrometry. Ying Ge Group. [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.2: Fragmentation of Cyclic Ketones. Whitman College Chemistry. [Link]

  • AZoOptics. (2023). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • BYJU'S. (n.d.). IR (infrared) spectroscopy. [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy. [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • JoVE. (n.d.). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments. [Link]

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Link]

  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Molecular Cell Biology, 4(3), 223-229. [Link]

  • D'Agostino, P. A., & Provost, L. R. (1992). Tandem mass spectrometry of N-t-butoxycarbonyl-protected dipeptides. Biological Mass Spectrometry, 21(5), 261-268. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Strategic Functionalization of the Ketone Moiety in tert-Butyl 2-Azaspiro[4.4]nonane-7-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-azaspiro[4.4]nonane scaffold is a key structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture that allows for precise spatial orientation of substituents. This unique conformation can significantly enhance binding affinity and selectivity to biological targets.[1] The presence of a ketone functionality at the 7-position of the tert-butyl 2-azaspiro[4.4]nonane-7-one derivative offers a versatile handle for a variety of chemical transformations. This allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[2]

This technical guide provides a comprehensive overview of established and strategic methodologies for the functionalization of the ketone in tert-butyl 2-azaspiro[4.4]nonane-7-one. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.

Strategic Approaches to Ketone Functionalization

The reactivity of the ketone in tert-butyl 2-azaspiro[4.4]nonane-7-one can be harnessed in several ways, primarily focusing on reactions at the carbonyl carbon and the adjacent α-carbons. The choice of functionalization strategy will depend on the desired final structure and the overall synthetic plan.

Reductive Amination: Introduction of Nitrogen-Containing Substituents

Reductive amination is a robust and widely utilized method for the conversion of ketones into amines. This one-pot reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to the corresponding amine. This strategy is particularly valuable for the introduction of diverse amine functionalities, which are prevalent in pharmacologically active compounds.

Causality Behind Experimental Choices:

The selection of the reducing agent is critical for the success of the reductive amination. Sodium triacetoxyborohydride [NaBH(OAc)₃] is often the reagent of choice due to its mildness and its ability to reduce the iminium ion preferentially over the starting ketone. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) to ensure good solubility of the reactants and intermediates. The addition of a mild acid, such as acetic acid, can catalyze the formation of the iminium ion, thereby accelerating the reaction rate.

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup ketone tert-Butyl 2-azaspiro[4.4]nonane-7-one reaction_mixture Stir at Room Temperature ketone->reaction_mixture amine Primary or Secondary Amine amine->reaction_mixture solvent Dichloromethane (DCM) solvent->reaction_mixture acid Acetic Acid (catalytic) acid->reaction_mixture reductant Sodium Triacetoxyborohydride reductant->reaction_mixture workup Aqueous Work-up reaction_mixture->workup Monitor by TLC/LC-MS purification Column Chromatography workup->purification product Aminated Product purification->product

Caption: Workflow for Reductive Amination.

Protocol: Reductive Amination of tert-Butyl 2-Azaspiro[4.4]nonane-7-one
Step Procedure Notes
1 To a solution of tert-butyl 2-azaspiro[4.4]nonane-7-one (1.0 eq.) in dichloromethane (DCM, 0.2 M) is added the desired primary or secondary amine (1.1 eq.) and acetic acid (1.2 eq.).The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
2 The reaction mixture is stirred at room temperature for 1-2 hours.This allows for the formation of the iminium ion intermediate.
3 Sodium triacetoxyborohydride (1.5 eq.) is added portion-wise over 15 minutes.The addition should be done carefully to control any potential exotherm.
4 The reaction is stirred at room temperature for 12-24 hours.Reaction progress should be monitored by TLC or LC-MS until the starting ketone is consumed.
5 Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.Quenching should be performed in an ice bath to manage any effervescence.
6 The layers are separated, and the aqueous layer is extracted with DCM (3x).
7 The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
8 The crude product is purified by flash column chromatography on silica gel.The appropriate eluent system will depend on the polarity of the product.

Wittig Reaction: Conversion to Alkenes

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones.[3] This reaction involves the use of a phosphonium ylide, which reacts with the carbonyl group to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to yield the desired alkene and triphenylphosphine oxide as a byproduct.[4] This methodology allows for the introduction of a wide range of substituted and unsubstituted alkylidene groups at the 7-position.

Causality Behind Experimental Choices:

The choice of base for the deprotonation of the phosphonium salt to form the ylide is crucial. Strong bases such as n-butyllithium (n-BuLi) or sodium hydride (NaH) are commonly used. The reaction is typically performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether to prevent quenching of the highly reactive ylide. The temperature of the reaction is also an important parameter to control, with ylide formation often carried out at low temperatures (e.g., 0 °C or -78 °C) to ensure stability.

Experimental Workflow: Wittig Reaction

G cluster_0 Ylide Formation phosphonium_salt Alkyltriphenylphosphonium Halide ylide Phosphonium Ylide phosphonium_salt->ylide base Strong Base (e.g., n-BuLi) base->ylide solvent_ylide Anhydrous THF solvent_ylide->ylide reaction Reaction at 0 °C to RT ylide->reaction ketone tert-Butyl 2-azaspiro[4.4]nonane-7-one in THF ketone->reaction workup Aqueous Quench reaction->workup Monitor by TLC purification Column Chromatography workup->purification product Alkene Product purification->product

Caption: Workflow for the Wittig Reaction.

Protocol: Wittig Reaction on tert-Butyl 2-Azaspiro[4.4]nonane-7-one
Step Procedure Notes
1 To a suspension of the appropriate alkyltriphenylphosphonium halide (1.2 eq.) in anhydrous tetrahydrofuran (THF, 0.3 M) under an inert atmosphere at 0 °C is added n-butyllithium (1.1 eq., solution in hexanes) dropwise.The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
2 The resulting mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.
3 The reaction mixture is cooled back to 0 °C, and a solution of tert-butyl 2-azaspiro[4.4]nonane-7-one (1.0 eq.) in anhydrous THF (0.5 M) is added dropwise.
4 The reaction is allowed to warm to room temperature and stirred for 12-16 hours.Reaction progress should be monitored by TLC or LC-MS.
5 Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
6 The mixture is extracted with ethyl acetate (3x).
7 The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
8 The crude product is purified by flash column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.A non-polar eluent system is typically required.

Baeyer-Villiger Oxidation: Ring Expansion to a Lactone

The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone into an ester, or in the case of a cyclic ketone, a lactone.[5] This transformation is achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via the Criegee intermediate, where one of the alkyl groups of the ketone migrates to an oxygen atom.[6] This method provides a route to novel heterocyclic scaffolds by expanding one of the rings of the spirocyclic system.

Causality Behind Experimental Choices:

The choice of peroxyacid and solvent is important for the efficiency of the Baeyer-Villiger oxidation. m-CPBA is a commonly used, commercially available, and relatively stable peroxyacid. The reaction is often performed in a chlorinated solvent like dichloromethane to ensure good solubility. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the oxidation. In the case of tert-butyl 2-azaspiro[4.4]nonane-7-one, the more substituted carbon atom is expected to migrate preferentially.

Experimental Workflow: Baeyer-Villiger Oxidation

G cluster_0 Reaction Setup ketone tert-Butyl 2-azaspiro[4.4]nonane-7-one reaction Stir at 0 °C to RT ketone->reaction peroxyacid m-CPBA peroxyacid->reaction solvent Dichloromethane (DCM) solvent->reaction buffer Buffer (e.g., Na₂HPO₄) buffer->reaction workup Reductive Quench & Aqueous Wash reaction->workup Monitor by TLC purification Column Chromatography workup->purification product Lactone Product purification->product

Caption: Workflow for Baeyer-Villiger Oxidation.

Protocol: Baeyer-Villiger Oxidation of tert-Butyl 2-Azaspiro[4.4]nonane-7-one
Step Procedure Notes
1 To a solution of tert-butyl 2-azaspiro[4.4]nonane-7-one (1.0 eq.) in dichloromethane (DCM, 0.1 M) at 0 °C is added sodium phosphate dibasic (Na₂HPO₄, 3.0 eq.).The buffer is added to neutralize the meta-chlorobenzoic acid byproduct, which can sometimes cause side reactions.
2 meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.5 eq.) is added portion-wise.The addition should be done slowly to maintain the temperature at 0 °C.
3 The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for 12-24 hours.Reaction progress should be monitored by TLC or LC-MS.
4 Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate.This step is to destroy any excess peroxyacid.
5 The mixture is stirred for 30 minutes, and then the layers are separated.
6 The aqueous layer is extracted with DCM (3x).
7 The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
8 The crude product is purified by flash column chromatography on silica gel.

α-Functionalization: Modification Adjacent to the Carbonyl

Direct functionalization at the α-position of the ketone offers a powerful strategy for introducing substituents that can modulate the steric and electronic properties of the molecule. This can be achieved through various methods, including enolate chemistry or more modern approaches like nitrogen-directed oxidative umpolung.[7][8]

Causality Behind Experimental Choices:

For traditional α-alkylation, the formation of the enolate is a key step. The choice of base (e.g., lithium diisopropylamide - LDA) and reaction temperature (-78 °C) are critical for achieving regioselective deprotonation and minimizing side reactions. The use of a strong, non-nucleophilic base like LDA ensures rapid and complete enolate formation. The subsequent addition of an electrophile (e.g., an alkyl halide) leads to the desired α-substituted product.

Experimental Workflow: α-Alkylation

G cluster_0 Enolate Formation ketone tert-Butyl 2-azaspiro[4.4]nonane-7-one in THF enolate Lithium Enolate ketone->enolate base LDA in THF at -78 °C base->enolate reaction Reaction at -78 °C to RT enolate->reaction electrophile Alkyl Halide electrophile->reaction workup Aqueous Quench reaction->workup Monitor by TLC purification Column Chromatography workup->purification product α-Alkylated Product purification->product

Caption: Workflow for α-Alkylation via Enolate Formation.

Protocol: α-Alkylation of tert-Butyl 2-Azaspiro[4.4]nonane-7-one
Step Procedure Notes
1 To a solution of diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C under an inert atmosphere is added n-butyllithium (1.1 eq., solution in hexanes) dropwise. The mixture is stirred at -78 °C for 30 minutes.This prepares a fresh solution of lithium diisopropylamide (LDA).
2 A solution of tert-butyl 2-azaspiro[4.4]nonane-7-one (1.0 eq.) in anhydrous THF (1.0 M) is added dropwise to the LDA solution at -78 °C. The mixture is stirred at this temperature for 1 hour.This ensures complete formation of the lithium enolate.
3 The desired alkyl halide (1.1 eq.) is added neat or as a solution in THF.
4 The reaction mixture is stirred at -78 °C for 2-4 hours and then allowed to slowly warm to room temperature overnight.Reaction progress should be monitored by TLC or LC-MS.
5 The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
6 The mixture is extracted with ethyl acetate (3x).
7 The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
8 The crude product is purified by flash column chromatography on silica gel.

Summary of Key Functionalizations and Expected Outcomes

Reaction Key Reagents Product Type Potential Advantages
Reductive AminationAmine, NaBH(OAc)₃Substituted AmineIntroduces diverse nitrogen-containing functionalities.
Wittig ReactionPhosphonium Ylide, Strong BaseAlkeneCreates a C=C double bond for further functionalization.
Baeyer-Villiger Oxidationm-CPBALactoneRing expansion to generate novel heterocyclic scaffolds.
α-AlkylationLDA, Alkyl Halideα-Substituted KetoneIntroduces alkyl groups adjacent to the carbonyl.

Conclusion

The ketone moiety of tert-butyl 2-azaspiro[4.4]nonane-7-one serves as a versatile platform for a wide array of chemical transformations. The protocols detailed in this guide for reductive amination, the Wittig reaction, Baeyer-Villiger oxidation, and α-alkylation provide robust and reproducible methods for the synthesis of novel derivatives. The strategic application of these functionalization techniques is a valuable asset in the design and development of new therapeutic agents, enabling a thorough exploration of the chemical space around this privileged spirocyclic scaffold.

References

  • ChemRxiv. (2020). α-Functionalization of Ketones via a Nitrogen Directed Oxidative Umpolung. ChemRxiv. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Baeyer–Villiger oxidation. Wikipedia. Retrieved from [Link]

  • PubMed. (2020). α-Functionalization of Ketones via a Nitrogen Directed Oxidative Umpolung. PubMed. Retrieved from [Link]

  • YouTube. (2018). Wittig Reaction Mechanism. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Retrieved from [Link]

  • Macmillan Group. (2013). Direct β‑Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. Macmillan Group. Retrieved from [Link]

  • YouTube. (2020). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube. Retrieved from [Link]

  • YouTube. (2023). Reductive Amination. YouTube. Retrieved from [Link]

  • ChemRxiv. (2020). α-Functionalization of Ketones via a Nitrogen Directed Oxidative Umpolung. ChemRxiv. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 17.13: Oxidation by Peroxycarboxylic Acids: The Baeyer- Villiger Oxidation. Chemistry LibreTexts. Retrieved from [Link]

  • ACS Publications. (2026). Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. Organic Letters. Retrieved from [Link]

  • ChemRxiv. (n.d.). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Retrieved from [Link]

  • PubMed. (2016). Straightforward and effective synthesis of γ-aminobutyric acid transporter subtype 2-selective acyl-substituted azaspiro[4.5]decanes. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination. ResearchGate. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Baeyer-Villiger Oxidation of Ketones and Aldehydes. Organic Reactions. Retrieved from [Link]

  • YouTube. (2021). 7: The Wittig reaction. YouTube. Retrieved from [Link]

  • YouTube. (2020). Baeyer-Villiger Oxidation. YouTube. Retrieved from [Link]

  • RSC Publishing. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate. PubChem. Retrieved from [Link]

Sources

Application Notes and Protocols: Unlocking Novel Chemical Space with tert-Butyl 7-Oxo-2-azaspiro[4.4]nonane-2-carboxylate in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Three-Dimensional Scaffolds in Modern Drug Discovery

The landscape of medicinal chemistry is continually evolving, with a pronounced shift away from flat, sp²-rich molecules towards more three-dimensional, sp³-rich scaffolds. This strategic move is driven by the pursuit of compounds with improved physicochemical properties, enhanced target selectivity, and the potential to access novel intellectual property space. Spirocyclic frameworks, characterized by two rings sharing a single atom, are exemplary of this new paradigm. Their inherent rigidity and defined three-dimensional geometry can pre-organize appended functional groups in a precise spatial orientation, leading to more specific and potent interactions with biological targets.

Among the diverse array of spirocyclic scaffolds, the 2-azaspiro[4.4]nonane core has emerged as a particularly attractive building block. The tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate, with its strategically placed ketone and protected secondary amine, offers two orthogonal points for diversification, making it an ideal candidate for the rapid generation of compound libraries through parallel synthesis. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile scaffold in the creation of novel chemical libraries. We will delve into a proposed synthetic route, detailed protocols for library generation, and strategies for high-throughput purification and characterization.

Proposed Synthesis of tert-Butyl 7-Oxo-2-azaspiro[4.4]nonane-2-carboxylate

Scheme 1: Proposed Synthesis of the Target Scaffold

G start Cyclopentanone step1 Knoevenagel Condensation (Malononitrile, Piperidine) start->step1 int1 Cyclopentylidene-malononitrile step1->int1 step2 Michael Addition (Ethyl Cyanoacetate, NaOEt) int1->step2 int2 Intermediate Adduct step2->int2 step3 Hydrolysis & Decarboxylation (H2SO4, H2O, heat) int2->step3 int3 3,3-Cyclopentanediacetic acid step3->int3 step4 Ammonia, heat int3->step4 int4 2-Azaspiro[4.4]nonane-1,3-dione step4->int4 step5 Reduction (LiAlH4) int4->step5 int5 2-Azaspiro[4.4]nonane step5->int5 step6 Boc Protection ((Boc)2O, Et3N) int5->step6 int6 tert-Butyl 2-azaspiro[4.4]nonane-2-carboxylate step6->int6 step7 Oxidation (e.g., RuCl3, NaIO4) int6->step7 final tert-Butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate step7->final

Caption: A plausible multi-step synthesis of the target scaffold.

This proposed route provides a logical and feasible pathway for obtaining the necessary starting material for parallel synthesis endeavors.

Parallel Synthesis Workflow: A Dual-Point Diversification Strategy

The power of tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate lies in its two distinct functional handles, which can be addressed sequentially to generate a library of diverse compounds. The general workflow is depicted below:

G scaffold tert-Butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate diversification1 Step 1: Reductive Amination (Parallel addition of diverse amines R1-NH2) scaffold->diversification1 intermediate_library Intermediate Library A (Boc-protected, diverse amines at C7) diversification1->intermediate_library diversification2 Step 2: Boc Deprotection (TFA or HCl in Dioxane) intermediate_library->diversification2 deprotected_library Intermediate Library B (Free secondary amine at N2) diversification2->deprotected_library diversification3 Step 3: Amide Coupling (Parallel addition of diverse carboxylic acids R2-COOH) deprotected_library->diversification3 final_library Final Compound Library diversification3->final_library

Caption: The dual-point diversification workflow for parallel synthesis.

This workflow enables the systematic exploration of chemical space around the spirocyclic core by varying the substituents at both the C7 and N2 positions.

Detailed Experimental Protocols

The following protocols are designed for implementation in a parallel synthesis format, for instance, using a 24 or 96-well reaction block. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Parallel Reductive Amination of the Ketone Scaffold

This protocol describes the diversification at the C7 position. Reductive amination is a robust and widely used method for the formation of C-N bonds.[1][2][3] For sterically hindered ketones such as the one in our scaffold, the use of sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred due to its mildness and selectivity.[2]

Materials:

  • tert-Butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate (1.0 eq)

  • A library of diverse primary and secondary amines (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic acid (catalytic amount, e.g., 0.1 eq)

  • 1,2-Dichloroethane (DCE) as solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To each well of a pre-dried reaction block, add a solution of tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate in DCE (e.g., 0.1 M solution).

  • To each well, add a solution of a unique amine from the library in DCE.

  • Add a catalytic amount of acetic acid to each well. The acid catalyzes the formation of the iminium ion intermediate.

  • Allow the mixture to stir at room temperature for 1-2 hours to facilitate iminium ion formation.

  • In a separate vial, weigh out sodium triacetoxyborohydride and add it as a solid to each well. Caution: Addition can be exothermic.

  • Seal the reaction block and allow it to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by LC-MS analysis of a representative well.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to each well.

  • The product can be extracted with dichloromethane or ethyl acetate, and the organic layers can be combined and dried over sodium sulfate.

  • The solvent is then removed in vacuo to yield the crude products, which constitute Intermediate Library A.

Table 1: Illustrative Library of Amines for Reductive Amination

EntryAmine (R¹-NH₂)Expected Product (Illustrative)
1Aniline7-Phenylamino-2-azaspiro[4.4]nonane-2-carboxylate
2Benzylamine7-(Benzylamino)-2-azaspiro[4.4]nonane-2-carboxylate
3Morpholine7-(Morpholin-4-yl)-2-azaspiro[4.4]nonane-2-carboxylate
4Cyclopropylamine7-(Cyclopropylamino)-2-azaspiro[4.4]nonane-2-carboxylate
Protocol 2: Boc Deprotection of the Intermediate Library

The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions to reveal the free secondary amine at the N2 position.[4]

Materials:

  • Intermediate Library A

  • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) as a co-solvent (optional)

Procedure:

  • Dissolve the crude products from Intermediate Library A in a minimal amount of DCM (if necessary for solubility).

  • To each well, add an excess of 4M HCl in 1,4-dioxane or a solution of TFA in DCM (e.g., 20-50% v/v).

  • Stir the reactions at room temperature for 1-4 hours. Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the solutions in vacuo to remove the excess acid and solvent. The products are typically obtained as their hydrochloride or trifluoroacetate salts, which constitute Intermediate Library B.

Protocol 3: Parallel Amide Coupling

The final diversification step involves the acylation of the newly liberated secondary amine with a library of carboxylic acids. A variety of coupling reagents can be employed for this transformation.[5][6][7] HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a common and efficient choice.[8]

Materials:

  • Intermediate Library B (as salts)

  • A library of diverse carboxylic acids (R²-COOH) (1.1 eq)

  • HBTU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (3-4 eq)

  • Dimethylformamide (DMF) as solvent

Procedure:

  • To each well containing a member of Intermediate Library B, add a solution of a unique carboxylic acid from the library in DMF.

  • Add a solution of HBTU in DMF to each well.

  • Add DIPEA to each well to neutralize the amine salt and facilitate the coupling reaction.

  • Seal the reaction block and stir at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixtures can be diluted with water and extracted with ethyl acetate.

  • The combined organic extracts for each well are washed with brine, dried over sodium sulfate, and concentrated in vacuo to yield the final crude compound library.

Table 2: Illustrative Library of Carboxylic Acids for Amide Coupling

EntryCarboxylic Acid (R²-COOH)Expected Product (Illustrative)
1Acetic Acid2-Acetyl-7-amino-2-azaspiro[4.4]nonane derivative
2Benzoic Acid2-Benzoyl-7-amino-2-azaspiro[4.4]nonane derivative
3Isonicotinic Acid2-(Isonicotinoyl)-7-amino-2-azaspiro[4.4]nonane derivative
4Cyclohexanecarboxylic Acid2-(Cyclohexanecarbonyl)-7-amino-2-azaspiro[4.4]nonane derivative

High-Throughput Purification and Characterization

The generation of a compound library is followed by the crucial steps of purification and characterization to ensure the quality of the compounds for subsequent screening.

Purification: High-throughput purification is typically achieved using mass-directed automated preparative HPLC.[9][5][10] This technique allows for the rapid purification of large numbers of compounds with high efficiency.

Characterization: The identity and purity of the library members should be confirmed using high-throughput analytical techniques.[11][12]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides rapid confirmation of the molecular weight of the desired product and an assessment of its purity.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: For selected library members, ¹H and ¹³C NMR can provide definitive structural confirmation. Automated LC-NMR-MS systems can streamline this process for larger libraries.[13][14][15]

Conclusion

tert-Butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate is a valuable and versatile scaffold for the construction of diverse chemical libraries. Its two orthogonal points of diversification allow for the systematic exploration of chemical space in a parallel synthesis format. The protocols outlined in this application note provide a robust framework for the generation of novel 2-azaspiro[4.4]nonane-based libraries. The inherent three-dimensionality of this scaffold, combined with the power of parallel synthesis, offers a promising avenue for the discovery of new bioactive molecules in a variety of therapeutic areas. The integration of automated synthesis platforms and high-throughput purification and characterization techniques further enhances the efficiency of this approach, accelerating the drug discovery pipeline.[16][17][18][19][20][21]

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. PubChem. Retrieved from [Link]

  • Gathungu, R. M., & Tusiimire, J. (2020). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of the American Society for Mass Spectrometry, 31(10), 2019-2033. Retrieved from [Link]

  • Boruwa, J., Borah, J. C., & Kalita, B. (2006). A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. ACS Combinatorial Science, 8(3), 203-206. Retrieved from [Link]

  • Roedern, E. (2005). High-throughput purification of single compounds and libraries. Journal of Combinatorial Chemistry, 7(1), 1-17. Retrieved from [Link]

  • Chemspeed Technologies. (n.d.). Automated Synthesis & Reaction Screening. Retrieved from [Link]

  • Hirose, T., et al. (2013). One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. Tetrahedron, 69(48), 10456-10463. Retrieved from [Link]

  • Google Patents. (n.d.). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
  • ResearchGate. (n.d.). ChemInform Abstract: One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones. Retrieved from [Link]

  • Kates, S. A., et al. (1993). Analysis and screening of combinatorial libraries using mass spectrometry. Journal of the American Society for Mass Spectrometry, 4(12), 924-933. Retrieved from [Link]

  • Pyne, S. G., et al. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61(34), 8120-8129. Retrieved from [Link]

  • H.E.L Group. (n.d.). AutoMATE | Linear, Automated Parallel Synthesis Platform. Retrieved from [Link]

  • PubMed. (n.d.). High-throughput purification of single compounds and libraries. Retrieved from [Link]

  • Virscidian. (n.d.). What is High-Throughput Purification? Retrieved from [Link]

  • El-Sayed, M. A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2795. Retrieved from [Link]

  • Wang, C., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(10), 2465. Retrieved from [Link]

  • Wilson, I. D. (2014). A Primer on LC/NMR/MS. Wiley Analytical Science. Retrieved from [Link]

  • Hajduk, P. J., et al. (2004). Design and characterization of a functional library for NMR screening against novel protein targets. Journal of Medicinal Chemistry, 47(10), 2443-2446. Retrieved from [Link]

  • Imperial College London. (n.d.). Automated synthesis platforms. Retrieved from [Link]

  • Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Liver, S. (2021, April 6). Expanding accessible chemical space through automated high-throughput experimentation. Drug Discovery World. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Chemical Synthesis Reactor Systems. Retrieved from [Link]

  • University of Wollongong. (n.d.). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Retrieved from [Link]

  • YouTube. (2024, January 16). Combined LC/MS and NMR for Automated Verification of Chemical Structures. Retrieved from [Link]

  • Google Patents. (n.d.). CN113214256A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.

Sources

Troubleshooting & Optimization

optimizing yield and purity in azaspiro[4.4]nonane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azaspiro[4.4]nonane Synthesis

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of azaspiro[4.4]nonane and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable scaffold. The unique three-dimensional and conformationally restricted nature of the azaspiro[4.4]nonane core makes it a privileged motif in drug discovery.[1][2] However, its synthesis can present significant challenges related to yield, purity, and stereocontrol.

This document provides in-depth, experience-driven answers to common issues encountered in the lab. We will explore the causality behind experimental choices and offer robust, validated protocols to help you optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges in a direct Q&A format.

Section 1.1: Low Reaction Yield

Q1: My intramolecular N-alkylation (spirocyclization) to form the azaspiro[4.4]nonane core is resulting in low yields. What are the primary factors to investigate?

A1: This is a classic and critical challenge. Low yields in intramolecular cyclizations of this type are typically traced back to one of four areas: competing intermolecular reactions, poor reactivity of the electrophile/nucleophile, suboptimal base selection, or catalyst issues in catalyzed reactions.

  • Intermolecular vs. Intramolecular Reactions: The most common competing reaction is intermolecular polymerization, where one molecule reacts with another instead of with itself. To favor the desired intramolecular cyclization, the Ruggli-Ziegler high dilution principle is paramount. By significantly lowering the concentration of your substrate (typically to 0.01–0.001 M), you decrease the probability of molecules encountering each other, thus favoring the intramolecular pathway.

  • Leaving Group Efficacy: The rate of an SN2-type cyclization is highly dependent on the quality of your leaving group. If you are using a tosylate (OTs), mesylate (OMs), or a halide, ensure its precursor alcohol was fully converted. If yields are still low, consider switching to a more reactive leaving group. For example, converting a bromide to an iodide in situ with sodium iodide (the Finkelstein reaction) can dramatically accelerate the cyclization.

  • Base Selection: The choice of base is critical. It must be strong enough to deprotonate the amine nucleophile without causing side reactions.

    • Sterically Hindered Bases: Non-nucleophilic, sterically hindered bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or proton sponge are excellent choices as they are less likely to interfere in the reaction.

    • Inorganic Bases: Finely ground, anhydrous potassium or cesium carbonate (K₂CO₃, Cs₂CO₃) are also highly effective, particularly in polar aprotic solvents like DMF or acetonitrile. The "cesium effect" is well-documented to accelerate N-alkylation reactions.[3]

  • Solvent Choice: A polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) is generally preferred as it solvates the counter-ion of the base, making the amine more nucleophilic, without solvating the nucleophile itself. Ensure the solvent is rigorously anhydrous, as water can quench the base and hydrolyze sensitive functional groups.

Q2: I'm attempting a domino radical bicyclization to form the spirocycle, but my yields are poor and I see several side products. How can I optimize this?

A2: Domino radical reactions are powerful but sensitive.[4] Poor yields often stem from incorrect initiation, premature radical quenching, or unfavorable reaction kinetics.[4][5]

  • Initiator and Temperature: The choice of radical initiator and reaction temperature are coupled. AIBN (azobisisobutyronitrile) is a common thermal initiator that typically requires temperatures of 80-100 °C.[1] If your starting material or product is thermally sensitive, this can lead to decomposition. An alternative is using a low-temperature initiator system like triethylborane (Et₃B) with oxygen (O₂) or AIBN at room temperature under photochemical conditions.[4] Et₃B, for example, can allow reactions to proceed at room temperature, which often leads to cleaner reactions and improved diastereoselectivity.[4][5]

  • Radical Quenching: The most common side products arise from the premature reduction of key radical intermediates before the second cyclization can occur.[4] This is often a problem with the concentration of your radical mediator, typically tributyltin hydride (Bu₃SnH).

    • Slow Addition: Instead of adding all the Bu₃SnH at once, use a syringe pump to add it slowly over the course of the reaction (e.g., 4-6 hours). This keeps the instantaneous concentration of the reducing agent low, giving the desired cascade reaction time to proceed.

  • Substituent Effects: Electron-withdrawing groups on the radical acceptor (the alkene moiety) can accelerate the cyclization and improve yields, while sterically bulky groups can hinder it.[4]

Section 1.2: Purity and Byproduct Formation

Q3: My final product is contaminated with a byproduct of similar polarity that is difficult to separate by column chromatography. What are the likely culprits and solutions?

A3: This is a frequent and frustrating problem. The identity of the byproduct depends on your synthetic route, but there are common culprits.

  • Diastereomers: If your synthesis creates a new stereocenter, you may be forming a mixture of diastereomers.[4] These often have very similar polarities.

    • Troubleshooting: Re-evaluate the stereocontrol of your reaction. For catalyzed reactions, screen different chiral ligands.[6] Temperature can also have a significant impact; running the reaction at a lower temperature often increases diastereoselectivity.[5] If separation is unavoidable, consider preparative HPLC or derivatization to separate the isomers, followed by removal of the derivatizing group.

  • Over-alkylation (for N-alkylation routes): If you are alkylating the nitrogen of the pre-formed spirocycle, it's possible to get double alkylation, especially with reactive alkylating agents like methyl iodide.

    • Troubleshooting: Use a strict stoichiometry of 1.0 equivalent of the alkylating agent. Running the reaction at a lower temperature and monitoring carefully by TLC/LCMS to stop the reaction upon consumption of the starting material can prevent this.

  • Elimination Products: If your precursor for an intramolecular cyclization has a proton beta to the leaving group, base-mediated elimination (E2) can compete with the desired substitution (SN2), leading to an unsaturated, non-cyclized byproduct.

    • Troubleshooting: Use a non-hindered, but not overly strong, base like K₂CO₃. Avoid strong, hindered bases like potassium tert-butoxide unless necessary, as they are known to favor elimination.

Q4: I am using a palladium-catalyzed cascade reaction and I'm struggling to remove residual palladium from my product.

A4: Residual palladium is a major concern, especially for compounds intended for biological applications.

  • Workup Procedures: After the reaction, a simple aqueous workup is often insufficient. Stirring the crude product in a solvent like ethyl acetate with a palladium scavenger is highly effective. Commercially available scavengers include silica-bound thiols (SiliaMetS Thiol) or activated carbon.

  • Filtration: Passing a solution of your crude product through a small plug of Celite® or silica gel can sometimes remove a significant portion of palladium catalysts, which often precipitate as palladium black.

  • Aqueous Washes: Washing the organic layer with an aqueous solution of thiourea or sodium sulfide can help to complex and remove residual palladium. Use this method with caution, as sulfur-containing reagents can sometimes be difficult to remove themselves.

Part 2: Data Summaries and Protocols

Table 1: Comparison of Common Synthetic Strategies
Synthetic StrategyKey PrecursorCommon ReagentsTypical YieldKey ChallengesReference
Domino Radical Bicyclization O-benzyl oxime ether with alkenyl moietyBu₃SnH, AIBN or Et₃B/O₂11-67%Diastereoselectivity, premature radical reduction[4]
Intramolecular N-Alkylation N-substituted pyrrolidine with an electrophilic side chainK₂CO₃ or Cs₂CO₃ in DMF50-85%Intermolecular polymerization, elimination side reactions[3][7]
Palladium-Catalyzed Cascade Dienyl ketone oximePd(OAc)₂, PPh₃, base60-90%Catalyst removal, ligand optimization[1]
Rhodium-Catalyzed Cyclopropanation Methylene-pyrrolidine derivativeRh₂(OAc)₄, diazo compound70-95%Synthesis of chiral diazo precursors, catalyst cost[6]
Protocol 2.1: Optimized Intramolecular N-Alkylation under High Dilution

This protocol describes the cyclization of a precursor like N-(4-bromobutyl)cyclopentane-1-amine to form the 1-azaspiro[4.4]nonane core.

1. Reagent Preparation:

  • Dissolve the N-substituted precursor (1.0 eq) in anhydrous, degassed DMF to create a 0.5 M stock solution.

  • In a separate flask, prepare a suspension of anhydrous, finely powdered potassium carbonate (K₂CO₃, 3.0 eq) in a large volume of anhydrous, degassed DMF. The final reaction concentration should be 0.01 M.

2. Reaction Setup:

  • Heat the K₂CO₃ suspension to 80 °C with vigorous mechanical stirring under an inert atmosphere (Argon or Nitrogen).

  • Using a syringe pump, add the precursor stock solution to the heated DMF/K₂CO₃ suspension over a period of 8-12 hours. The slow addition is crucial to maintain high dilution conditions.

3. Monitoring and Workup:

  • Monitor the reaction by TLC or LC-MS by taking small aliquots from the reaction mixture. The reaction is typically complete 1-2 hours after the addition is finished.

  • Cool the reaction to room temperature and filter off the K₂CO₃.

  • Remove the DMF under high vacuum.

  • Partition the residue between water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

4. Purification:

  • The crude product can be purified by flash column chromatography on silica gel. A typical eluent system for the unsubstituted core is dichloromethane/methanol with 1% ammonium hydroxide.

Part 3: Workflow Diagrams (Graphviz)

Troubleshooting Low Yield in Spirocyclization

low_yield_troubleshooting start Low Yield Observed check_competing Check for Polymerization (Intermolecular Reaction) start->check_competing high_dilution Implement High Dilution (0.005-0.01 M) Slow Addition check_competing->high_dilution Yes check_sm Verify Starting Material Purity & Leaving Group check_competing->check_sm No success Yield Improved high_dilution->success resynthesize_sm Re-purify or Re-synthesize Precursor. Consider better LG (e.g., I-) check_sm->resynthesize_sm Impure/Poor LG check_conditions Review Reaction Conditions (Base, Temp, Solvent) check_sm->check_conditions Pure/Good LG resynthesize_sm->success optimize_conditions Screen Bases (K2CO3, Cs2CO3) Ensure Anhydrous Solvent Optimize Temperature check_conditions->optimize_conditions Suboptimal optimize_conditions->success

Caption: Decision workflow for troubleshooting low yields.

General Purification Strategy for Azaspirocycles

purification_workflow crude Crude Reaction Mixture workup Aqueous Workup (e.g., EtOAc/H2O extraction) crude->workup metal_scavenge Palladium/Metal Scavenging? (If applicable) workup->metal_scavenge scavenger_step Treat with Scavenger (e.g., Silica-Thiol) or Activated Carbon metal_scavenge->scavenger_step Yes concentrate Concentrate Crude Product metal_scavenge->concentrate No scavenger_step->concentrate chromatography Flash Column Chromatography (Silica or Alumina) concentrate->chromatography purity_check1 Check Purity by NMR/LCMS chromatography->purity_check1 recrystallization Recrystallization or Salt Formation purity_check1->recrystallization <95% Pure final_product Pure Azaspiro[4.4]nonane purity_check1->final_product >95% Pure recrystallization->final_product

Caption: A standard workflow for product purification.

References

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (2010). Current Organic Chemistry. [Link not available from search, but the review is widely cited].
  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L. M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(24), 20583–20594. [Link]

  • Wang, Z., et al. (2021). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Journal of the American Chemical Society. [Link]

  • Abdel-Wahab, B. F., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2736. [Link]

  • ResearchGate. (2008). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. Request PDF. [Link]

  • Riva, R., et al. (2018). Optimization of spirocyclization towards 2aa. ResearchGate. [Link]

  • Vahala, E., & Pospisil, J. (2020). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. ACS Sustainable Chemistry & Engineering, 8(2), 963–969. [Link]

  • Alfonso, C., et al. (2008). Purification of five azaspiracids from mussel samples contaminated with DSP toxins and... Journal of Chromatography B, 865(1-2), 133-140. [Link]

  • Trost, B. M., & O'Keefe, B. M. (2011). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters, 13(24), 6556–6559. [Link]

  • Various Authors. (2016). How to purify esterification product? ResearchGate. [Link]

  • Kiss, R., et al. (2021). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 26(11), 3326. [Link]

  • Boffi, A., et al. (2023). Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. Catalysts, 13(1), 74. [Link]

  • Diaba, F., Montiel, J. A., & Bonjoch, J. (2018). Intramolecular radical non-reductive alkylation of ketones via transient enamines. Chemical Communications, 54(58), 8048-8051. [Link]

  • Twiner, M. J., et al. (2012). Improved isolation procedure for azaspiracids from shellfish, structural elucidation of azaspiracid-6, and stability studies. Marine Drugs, 10(3), 549-565. [Link]

  • Bokhari, A. (2022). Purification Techniques - Rapid Revision with Ahmed Bokhari. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation. Organic Chemistry Portal. [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]

  • Li, Y., et al. (2021). Photoinduced Spirocyclization for the Synthesis of Spirocyclic Compounds. Angewandte Chemie International Edition, 60(1), 10-29. [Link]

  • ResearchGate. (2021). Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. Request PDF. [Link]

  • Macmillan Group. (2021). Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. Macmillan Group Princeton University. [Link]

Sources

Navigating the Labyrinth: A Technical Support Guide for Effective Purification of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the intricate science of purifying spirocyclic compounds. As researchers and drug development professionals, you are keenly aware of the unique structural features that make spirocycles promising candidates for novel therapeutics.[1][2] Their inherent three-dimensionality and conformational rigidity offer a powerful tool for optimizing biological activity and pharmacokinetic properties.[1] However, these same characteristics often transform their purification from a routine procedure into a significant scientific challenge.

This guide is designed to be your partner in the lab, providing not just step-by-step instructions, but also the underlying scientific principles to empower you to make informed decisions during your purification workflows. We will delve into the nuances of chromatographic and non-chromatographic techniques, offering field-proven insights to troubleshoot common issues and streamline your path to obtaining highly pure spirocyclic compounds.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and concerns that arise when purifying spirocyclic compounds.

Q1: Why are spirocyclic compounds often difficult to purify compared to their acyclic or simple cyclic counterparts?

A1: The purification challenges associated with spirocycles stem directly from their unique three-dimensional and rigid structures. This rigidity can lead to:

  • Subtle Polarity Differences: Diastereomers of spirocycles can have very similar polarities, making them difficult to resolve using standard chromatographic techniques.

  • Unusual Retention Behavior: The fixed spatial arrangement of functional groups can lead to unpredictable interactions with stationary phases, causing peak tailing or poor separation.

  • Crystallization Difficulties: While their rigidity can sometimes favor crystallization, it can also lead to the formation of poorly ordered crystals or amorphous solids, making this purification method challenging.[3]

Q2: What is the first step I should take when developing a purification strategy for a new spirocyclic compound?

A2: A thorough initial analysis of your crude reaction mixture is paramount. Before attempting any large-scale purification, it is crucial to:

  • Assess the Complexity: Use analytical techniques like LC-MS and ¹H NMR to identify the major components, including your target compound, isomers, and significant impurities.

  • Determine Polarity: Run a series of thin-layer chromatography (TLC) plates with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to get a preliminary idea of the polarity of your target compound and its separation from impurities.

  • Evaluate Solubility: Test the solubility of your crude product in various common solvents. This information is critical for both chromatographic and crystallization methods.

Q3: When should I choose chromatography over crystallization, or vice versa?

A3: The choice between chromatography and crystallization depends on several factors, including the purity of your crude material, the nature of the impurities, and the quantity of material you need to purify.

  • Chromatography (Flash, HPLC, SFC) is generally preferred for:

    • Complex mixtures with multiple components.

    • Separation of isomers with small differences in polarity.

    • Initial purifications of small- to medium-scale reactions.

  • Crystallization is a powerful technique when:

    • The crude material is of relatively high purity (>80-90%).

    • You are looking for a highly pure, crystalline final product.

    • It can be a more scalable and cost-effective method for large quantities.[4]

The following workflow can help guide your decision-making process:

Purification_Decision_Tree start Crude Spirocyclic Compound analysis Initial Analysis (TLC, LC-MS, NMR) start->analysis decision Purity > 90%? analysis->decision crystallization Attempt Crystallization decision->crystallization Yes chromatography Chromatographic Purification decision->chromatography No crystallization->chromatography Unsuccessful success Pure Compound crystallization->success Successful chromatography->success Successful failure Re-evaluate Strategy chromatography->failure Unsuccessful SFC_Method_Development start Racemic Spirocyclic Compound csp_screening Screen Multiple Chiral Stationary Phases (CSPs) start->csp_screening cosolvent_screening Screen Co-solvents (MeOH, EtOH, IPA) csp_screening->cosolvent_screening Initial Separation Observed additive_screening Screen Additives (Acidic/Basic) cosolvent_screening->additive_screening Improved Separation optimization Optimize Gradient, Flow Rate, and Backpressure additive_screening->optimization Good Peak Shape preparative_sfc Scale-up to Preparative SFC optimization->preparative_sfc pure_enantiomers Isolated Pure Enantiomers preparative_sfc->pure_enantiomers

Sources

Technical Support Center: Overcoming Low Crystallinity in Spirocyclic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of low crystallinity in spirocyclic intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in obtaining crystalline forms of these structurally unique molecules. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance your success in the lab.

Section 1: Troubleshooting Guide - A Symptom-Based Approach

This section is structured to provide direct answers and actionable solutions to common problems encountered during the crystallization of spirocyclic intermediates.

Q1: My spirocyclic intermediate consistently yields an oil or amorphous precipitate. What are the likely causes and how can I address this?

A: The formation of oils or amorphous solids instead of crystals is a common hurdle. This typically points to issues with supersaturation, nucleation, or the intrinsic properties of the molecule and solvent system.

Causality and Solutions:

  • Rapid Supersaturation: If supersaturation is achieved too quickly, the system is driven far from equilibrium, favoring the formation of a disordered amorphous state over an ordered crystal lattice.

    • Solution: Slow down the process by which supersaturation is achieved. For example, in anti-solvent crystallization, add the anti-solvent at a much slower rate.[1] In cooling crystallization, decrease the temperature gradually over an extended period.

  • Insufficient Nucleation Sites: Crystal growth requires nucleation sites. In a very clean system, spontaneous nucleation can be difficult.[2]

    • Solution: Introduce nucleation sites. This can be done by scratching the inside of the crystallization vessel with a glass rod or by "seeding" the solution with a tiny crystal of the same compound or a structurally similar one.[3][4]

  • High Molecular Flexibility: While spirocycles are generally rigid, certain flexible side chains can adopt multiple conformations, hindering the regular packing required for crystallization.[5]

    • Solution: Consider derivatization to a more rigid analogue. For instance, converting a flexible amine to a more rigid amide or forming a salt can introduce stronger and more directional intermolecular interactions, promoting crystallization.[3]

  • Strong Solute-Solvent Interactions: If the spirocyclic intermediate has a very high affinity for the solvent, it may be energetically unfavorable for it to leave the solution phase and form a crystal.[6]

    • Solution: Experiment with a wider range of solvents. Look for a solvent in which your compound has moderate solubility.[2] If the compound is too soluble, it will be difficult to achieve supersaturation. If it is poorly soluble, it may crash out as an amorphous solid. A systematic solvent screen is often necessary.

Q2: I've screened multiple solvents and still only get poor-quality crystals or microcrystalline powder. What advanced techniques can I employ?

A: When standard crystallization methods fail, more specialized techniques can be effective. These methods offer finer control over the crystallization process.

Advanced Crystallization Techniques:

  • Vapor Diffusion: This is a gentle method ideal for small quantities of material.[3] The compound is dissolved in a "good" solvent and placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. Over time, the anti-solvent vapor diffuses into the solution of the compound, slowly inducing crystallization.[3][7]

  • Liquid-Liquid Diffusion (Solvent Layering): In this technique, a solution of the spirocyclic intermediate is carefully layered with a less dense, miscible anti-solvent.[3] Crystallization occurs at the interface between the two solvents as they slowly mix. The key is to minimize disturbance to allow for slow diffusion and crystal growth.

  • Thermal Control (Slow Cooling): This involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by a very slow and controlled cooling process.[7] The gradual decrease in temperature reduces solubility, leading to supersaturation and crystal growth.

  • Co-crystallization: If the spirocyclic intermediate has suitable functional groups (e.g., hydrogen bond donors/acceptors), co-crystallization with a benign co-former can be a powerful strategy.[8][9] The co-former can act as a molecular scaffold, facilitating the formation of a stable crystal lattice.

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader conceptual questions related to the crystallization of spirocyclic intermediates.

Q1: How does the inherent rigidity of a spirocyclic core influence its crystallization behavior?

A: The rigid, three-dimensional structure of a spirocyclic core is a double-edged sword. On one hand, the conformational rigidity can reduce the entropic penalty of crystallization, making it more favorable. On the other hand, the often complex and non-planar shape can make it difficult for the molecules to pack efficiently into a crystal lattice. The nature and orientation of any substituents on the spirocyclic framework play a crucial role in directing the intermolecular interactions necessary for crystal packing.[10]

Q2: What role do intermolecular interactions play in the crystallization of spiro-compounds?

A: Intermolecular interactions are the driving force behind crystal formation. For spirocyclic intermediates, which may lack strong hydrogen bonding groups, weaker interactions like van der Waals forces, dipole-dipole interactions, and π-π stacking (if aromatic rings are present) become critical.[8] The presence of heteroatoms (O, N, S) or functional groups that can participate in hydrogen bonding can significantly improve the likelihood of crystallization.[3][11][12]

Q3: When should I consider derivatization to improve crystallinity?

A: Derivatization should be considered when extensive screening of crystallization conditions has failed and there is reason to believe that the molecular properties of the intermediate are hindering crystallization. For example:

  • High conformational flexibility: Introducing a rigid functional group.

  • Lack of strong intermolecular interactions: Adding a group capable of hydrogen bonding or forming a salt.

  • Low melting point: Compounds with low melting points can be challenging to crystallize from solution.[13] Derivatization to a higher melting solid can be beneficial.

Q4: How can I characterize the solid form of my spirocyclic intermediate to confirm if it is crystalline or amorphous?

A: Several analytical techniques can be used to distinguish between crystalline and amorphous solids:

  • X-ray Powder Diffraction (XRPD): This is the definitive technique. Crystalline materials produce a diffraction pattern with sharp, well-defined peaks, while amorphous materials show a broad, diffuse halo.[14][15]

  • Differential Scanning Calorimetry (DSC): Crystalline solids typically exhibit a sharp melting endotherm at a specific temperature. Amorphous solids show a glass transition (Tg) followed by a broad crystallization exotherm and then a melting endotherm, often at a lower temperature than the crystalline form.[14]

  • Polarized Light Microscopy: Crystalline materials are often birefringent and will appear bright against a dark background under cross-polarized light. Amorphous solids are isotropic and will remain dark.[16][17]

Section 3: Experimental Protocols and Data Presentation

This section provides detailed, step-by-step methodologies for key crystallization experiments and summarizes important data in a structured format.

Protocol 1: Vapor Diffusion Crystallization
  • Dissolve 5-10 mg of the spirocyclic intermediate in a minimal amount of a "good" solvent (e.g., dichloromethane, ethyl acetate) in a small, narrow vial (e.g., a 2 mL HPLC vial).

  • Place this inner vial inside a larger, sealable container (e.g., a 20 mL scintillation vial).

  • Add 1-2 mL of a volatile "anti-solvent" (e.g., hexane, diethyl ether) to the outer container, ensuring the level is below the top of the inner vial.

  • Seal the outer container tightly and leave it undisturbed in a location with minimal temperature fluctuations and vibrations.[2]

  • Monitor for crystal growth over several days to weeks.

Protocol 2: Anti-Solvent Crystallization
  • Prepare a concentrated solution of the spirocyclic intermediate in a "good" solvent.

  • Slowly add a miscible "anti-solvent" dropwise to the solution with gentle stirring.

  • Observe for the first sign of persistent turbidity (cloudiness), which indicates the onset of nucleation.

  • At this point, stop adding the anti-solvent, seal the container, and allow it to stand undisturbed.

  • If no crystals form, add a few more drops of the anti-solvent and repeat the waiting period.

Data Summary: Solvent Selection for Spirocyclic Intermediates

The choice of solvent is critical for successful crystallization.[6][18][19] The following table provides a general guideline for solvent selection based on the polarity of the spirocyclic intermediate.

Polarity of Spirocyclic IntermediateRecommended "Good" Solvents (for dissolving)Recommended "Anti-Solvents" (for inducing crystallization)
Non-polar Toluene, Dichloromethane, Diethyl EtherHexane, Heptane, Pentane
Moderately Polar Ethyl Acetate, Acetone, Tetrahydrofuran (THF)Toluene, Diethyl Ether, Hexane
Polar Acetonitrile, Methanol, Ethanol, IsopropanolEthyl Acetate, Dichloromethane, Toluene

Note: This is a starting point. Empirical screening of a wide range of solvents is highly recommended.

Section 4: Visualizing Crystallization Workflows

The following diagrams illustrate the logical flow of troubleshooting and experimental design for overcoming low crystallinity.

G cluster_0 Troubleshooting Low Crystallinity start Start: Amorphous Solid or Oil solvent_screen Systematic Solvent Screening (Vary Polarity, H-bonding) start->solvent_screen technique_variation Vary Crystallization Technique (Slow Evaporation, Cooling, Diffusion) solvent_screen->technique_variation No Success characterization Characterize Solid (XRPD, DSC, Microscopy) solvent_screen->characterization Solid Obtained advanced_methods Advanced Methods (Vapor/Liquid Diffusion, Seeding) technique_variation->advanced_methods No/Poor Crystals technique_variation->characterization Solid Obtained derivatization Consider Molecular Modification (Salt Formation, Co-crystal) advanced_methods->derivatization Still Unsuccessful advanced_methods->characterization Solid Obtained derivatization->solvent_screen Re-screen Conditions success Crystalline Solid Obtained characterization->success Crystalline failure Persistent Low Crystallinity characterization->failure Amorphous failure->advanced_methods

Caption: A workflow for troubleshooting low crystallinity in spirocyclic intermediates.

G cluster_1 Factors Influencing Crystallization molecular_properties Molecular Properties - Rigidity vs. Flexibility - Intermolecular Forces - Symmetry outcome Crystallinity Outcome molecular_properties->outcome solvent_properties Solvent Properties - Polarity - H-bonding Capacity - Viscosity - Volatility solvent_properties->outcome thermodynamic_factors Thermodynamic Factors - Temperature - Supersaturation Rate - Purity of Compound thermodynamic_factors->outcome

Caption: Key factors influencing the crystallization of spirocyclic intermediates.

References

  • Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2535-2563. [Link]

  • Guillou, N. (n.d.). Guide for crystallization. [Link]

  • Bansal, A. K., & Kumar, S. (2020). Analytical techniques for quantification of amorphous/crystalline phases in pharmaceutical solids. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]

  • Acevedo, D., et al. (2021). Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. Crystal Growth & Design, 21(10), 5766-5777. [Link]

  • Al-Majid, A. M., et al. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 20(5), 8223-8240. [Link]

  • Van Goethem, C., et al. (2020). Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks. Materials Advances, 1(8), 2835-2852. [Link]

  • Patel, S. (2023). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. PharmaFeatures. [Link]

  • Zhang, G. G. Z., & Sun, C. C. (2021). Recent Advances in the Application of Characterization Techniques for Studying Physical Stability of Amorphous Pharmaceutical Solids. Pharmaceutics, 13(11), 1937. [Link]

  • Chin, W. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(7), 1036. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • S-Y. A. Chen, et al. (2011). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 11(7), 2864-2873. [Link]

  • Al-Majid, A. M., et al. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 20(5), 8223-8240. [Link]

  • Wang, Y., et al. (2019). A Different View of Solvent Effects in Crystallization. Crystals, 9(12), 629. [Link]

  • Brittain, H. G. (2009). Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. In Polymorphism in Pharmaceutical Solids (2nd ed., pp. 101-142). Informa Healthcare. [Link]

  • Qu, Y., et al. (2022). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Crystals, 12(11), 1603. [Link]

  • IMSERC. (n.d.). Crystallization Guide. [Link]

  • Towler, C. S., et al. (2004). Impact of molecular speciation on crystal nucleation in polymorphic systems: the conundrum of gamma glycine and molecular 'self poisoning'. Journal of the American Chemical Society, 126(41), 13347-13353. [Link]

  • Stilinović, V., & Kaitner, B. (2020). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. Crystals, 10(1), 32. [Link]

  • Bansal, A. K., & Kumar, S. (2006). Analytical techniques for quantification of amorphous/crystalline phases in pharmaceutical solids. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1149-1159. [Link]

  • Abbott, S. (2021, March 14). Crystallization Part 1 of 2. [Video]. YouTube. [Link]

  • Rasool, I., et al. (2018). Role of Molecular, Crystal, and Surface Chemistry in Directing the Crystallization of Entacapone Polymorphs on the Au(111) Template Surface. Crystal Growth & Design, 18(11), 6932-6944. [Link]

  • Myerson, A. S. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal, 54(6), 1420-1430. [Link]

  • EAG Laboratories. (n.d.). Amorphous vs. Crystalline Materials. [Link]

  • Elder, D. P., & Holm, R. (2013). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. International Journal of Pharmaceutics, 453(1), 1-12. [Link]

  • Van Goethem, C., et al. (2020). Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks. Materials Advances, 1(8), 2835-2852. [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in Azaspiroketone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing steric hindrance in the synthesis and reactions of azaspiro ketones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by the sterically congested environment of these valuable scaffolds. Azaspiro ketones are privileged structures in drug discovery, offering novel three-dimensional chemical space. However, their synthesis is often plagued by issues of low yield, poor diastereoselectivity, and unexpected side reactions, primarily stemming from steric hindrance around the spirocyclic core.

This resource provides in-depth, evidence-based troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles. The guidance provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Section 1: Troubleshooting Common Issues in Azaspiroketone Reactions

This section addresses prevalent problems encountered during the synthesis and manipulation of azaspiro ketones, offering causative explanations and actionable solutions.

FAQ 1: I am observing low to no yield in my reaction to form the azaspiroketone core. What are the likely causes and how can I improve the outcome?

Low yields in the formation of sterically hindered ketones are a common challenge.[1] The primary culprit is often the high activation energy required to bring bulky reactants together in the correct orientation.

Troubleshooting Strategies:

  • Reaction Conditions Optimization:

    • Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, be mindful of potential side reactions or decomposition at elevated temperatures.[2] A systematic screen of temperatures is recommended.

    • Reaction Time: Sterically hindered reactions often require significantly longer reaction times, sometimes extending from hours to days.[1] Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time.

    • Concentration: In some cases, increasing the concentration of reactants can favor the desired product formation. However, for reactions prone to polymerization or side reactions, a more dilute solution might be beneficial.

  • Reagent and Catalyst Selection:

    • More Reactive Reagents: Consider using more reactive derivatives of your starting materials. For instance, in condensations, acid chlorides are more electrophilic than the corresponding carboxylic acids and can improve yields in the synthesis of hindered ketones.[3]

    • Catalyst Choice: The choice of catalyst can be critical. For reactions sensitive to steric bulk, a less sterically demanding catalyst might be necessary. Conversely, in some asymmetric syntheses, a bulky catalyst is essential for inducing stereoselectivity.

  • Solvent Effects:

    • The solvent can significantly influence the reaction rate and outcome by stabilizing transition states.[2] Experiment with a range of solvents with varying polarities and coordinating abilities. For instance, switching from a non-polar to a polar aprotic solvent, or vice-versa, can have a dramatic effect.

A logical workflow for troubleshooting low yields is presented below:

LowYieldTroubleshooting Start Low Yield Observed CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity ReviewConditions Review Reaction Conditions (Temp, Time, Conc.) CheckPurity->ReviewConditions AnalyzeCrude Analyze Crude Product (NMR, LC-MS) ReviewConditions->AnalyzeCrude SideProducts Side Products Identified? AnalyzeCrude->SideProducts IncompleteReaction Incomplete Reaction? AnalyzeCrude->IncompleteReaction Decomposition Product Decomposition? AnalyzeCrude->Decomposition SideProducts->IncompleteReaction No AddressSideReactions Modify Conditions to Minimize Side Reactions SideProducts->AddressSideReactions Yes IncompleteReaction->Decomposition No OptimizeConditions Optimize Conditions: - Temperature - Time - Concentration IncompleteReaction->OptimizeConditions Yes ChangeReagents Consider Alternative: - Reagents - Catalysts - Solvents Decomposition->ChangeReagents No MilderConditions Employ Milder Reaction Conditions Decomposition->MilderConditions Yes End Improved Yield OptimizeConditions->End ChangeReagents->End AddressSideReactions->End MilderConditions->End

Caption: Troubleshooting workflow for low reaction yields.

FAQ 2: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

Controlling diastereoselectivity is paramount in the synthesis of complex molecules for drug discovery. In azaspiroketone synthesis, the approach of incoming reagents to the ketone or other reactive centers is often dictated by the steric environment of the spirocyclic core.

Strategies for Enhancing Diastereoselectivity:

  • Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries or catalysts is a powerful strategy to induce facial selectivity.[4] For instance, a chiral directing group can mediate bond formation, leading to excellent levels of asymmetric induction.[1]

  • Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[5] Conversely, in some cases, higher temperatures can lead to thermodynamic product control.

  • Solvent Effects: The solvent can influence the conformational equilibrium of the substrate and the transition state, thereby affecting diastereoselectivity.[2] A systematic screening of solvents is recommended.

  • Remote Participation: Functional groups located remotely in the molecule can participate in the reaction, influencing the stereochemical outcome.[6][7] This can be exploited by strategically placing participating groups in the substrate design.

  • Protecting Group Influence: The steric bulk of a protecting group can be leveraged to block one face of the molecule, directing the approach of a reagent to the less hindered face.

The decision-making process for improving diastereoselectivity can be visualized as follows:

DiastereoselectivityImprovement Start Poor Diastereoselectivity TempScreen Screen Reaction Temperature (Lower T often improves selectivity) Start->TempScreen SolventScreen Screen Solvents (Varying polarity and coordinating ability) TempScreen->SolventScreen CatalystAuxiliary Employ Chiral Catalysts or Auxiliaries SolventScreen->CatalystAuxiliary ProtectingGroup Modify Protecting Groups (Leverage steric bulk) CatalystAuxiliary->ProtectingGroup SubstrateModification Substrate Modification (Introduce directing groups) ProtectingGroup->SubstrateModification End Improved Diastereoselectivity SubstrateModification->End ReactionOptimization Start Reaction Design for Sterically Hindered Azaspiroketone InitialScreen Initial Small-Scale Screen: - Vary Solvent - Vary Temperature Start->InitialScreen Analysis1 Analyze Outcome: - Yield - Diastereoselectivity - Byproducts InitialScreen->Analysis1 OptimizationLoop Optimization Loop Analysis1->OptimizationLoop Concentration Vary Reactant Concentration OptimizationLoop->Concentration ScaleUp Scale-Up of Optimized Conditions OptimizationLoop->ScaleUp Optimized Catalyst Screen Catalysts (if applicable) Concentration->Catalyst Reagent Consider More Reactive Reagents Catalyst->Reagent ProtectingGroup Modify Protecting Groups Reagent->ProtectingGroup ProtectingGroup->OptimizationLoop Iterate

Sources

Technical Support Center: Navigating the Stability of Spirocyclic Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spirocyclic alcohols. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to address the unique thermal and chemical stability challenges posed by this important class of molecules. The inherent ring strain and three-dimensional complexity of spirocycles can significantly influence the reactivity of the hydroxyl group, leading to unexpected degradation pathways.[1][2] This resource is structured to help you anticipate, diagnose, and resolve these issues in your experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability of spirocyclic alcohols.

Q1: Why are spirocyclic alcohols often more susceptible to degradation than their acyclic or simple cyclic counterparts?

A1: The stability of a spirocyclic alcohol is a balance between the inherent reactivity of the alcohol functional group and the structural constraints of the spirocyclic system.[1][2] The spiro center can introduce significant ring strain and steric hindrance, which can, in some cases, favor degradation pathways that relieve this strain. For example, the formation of a carbocation intermediate during acid-catalyzed dehydration might be followed by a ring-opening or rearrangement cascade to yield a thermodynamically more stable product.

Q2: What are the primary degradation pathways for spirocyclic alcohols?

A2: The most common degradation pathways for spirocyclic alcohols include:

  • Oxidation: The alcohol moiety can be oxidized to form aldehydes, ketones, or carboxylic acids, depending on the substitution of the carbon bearing the hydroxyl group (primary, secondary, or tertiary) and the oxidizing agent used.[3][4]

  • Acid-Catalyzed Dehydration: In the presence of acid, the hydroxyl group can be protonated, forming a good leaving group (water). Subsequent elimination leads to the formation of an alkene. The regioselectivity of this elimination can be complex in spirocyclic systems.

  • Thermal Degradation: High temperatures can provide the energy needed to overcome the activation barrier for elimination reactions, leading to dehydration.

  • Photodegradation: Exposure to UV light can initiate radical-based degradation pathways. The photostability can be influenced by the solvent environment.[5][6]

Q3: How does pH affect the stability of my spirocyclic alcohol?

A3: The pH of the solution is a critical factor in the stability of spirocyclic alcohols.[7][8]

  • Acidic conditions (low pH): Promote acid-catalyzed dehydration by protonating the hydroxyl group. This can be a significant issue during purification by silica gel chromatography if acidic residues are present.

  • Basic conditions (high pH): While generally less prone to dehydration, basic conditions can facilitate oxidation, especially in the presence of air (oxygen). Some functional groups within the spirocyclic scaffold may also be sensitive to high pH.

  • Neutral conditions: Generally offer the best stability, but other factors like temperature and exposure to oxygen still need to be controlled.

Q4: Are there any general guidelines for the storage of spirocyclic alcohols?

A4: Yes, proper storage is crucial to maintain the integrity of your compound. The following table summarizes recommended storage conditions.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of thermal degradation and other chemical reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation.
Light Protected from light (amber vials)Avoids photodegradation.
Solvent Aprotic, non-polar solvents (e.g., Toluene, Hexane) for long-term storage of the solid. For solutions, use freshly distilled and degassed solvents.Minimizes solvent-mediated degradation. Protic solvents can participate in degradation reactions.[5]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common stability issues encountered during experimental work with spirocyclic alcohols.

Issue 1: Unexpected Impurities Observed After Synthesis and Work-up

Symptom: TLC, LC-MS, or NMR analysis of your crude product shows multiple spots or peaks that were not expected.

Possible Cause 1: Acid-Catalyzed Degradation During Aqueous Work-up or Chromatography

  • Diagnosis:

    • Check the pH of the aqueous layers during your extraction. An acidic pH could be the culprit.

    • Run a small-scale test where you neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before extraction.

    • If using silica gel chromatography, consider that standard silica gel can be acidic.

  • Troubleshooting Protocol:

    • Neutralize Before Extraction: After quenching your reaction, ensure the aqueous phase is neutral or slightly basic (pH 7-8) before extracting your product.

    • Use Neutralized Silica Gel: Prepare a slurry of silica gel in your desired eluent and add 1% triethylamine (or another suitable base) to neutralize the acidic sites.

    • Alternative Chromatography: Consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 column, which are less likely to cause acid-catalyzed degradation.

Possible Cause 2: Oxidative Degradation

  • Diagnosis:

    • Did you expose your compound to air for extended periods, especially at elevated temperatures or in the presence of basic conditions?

    • Are any of the reagents used in the work-up potential oxidants?

  • Troubleshooting Protocol:

    • Degas Solvents: Before use, degas all solvents for extractions and chromatography by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.

    • Work Under Inert Atmosphere: To the extent possible, perform extractions and column loading under an inert atmosphere.

    • Add Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to your solvents can help prevent oxidation.

Issue 2: Decomposition of Purified Spirocyclic Alcohol During Storage

Symptom: A previously pure compound shows signs of degradation after being stored for a period of time.

Possible Cause 1: Inappropriate Storage Conditions

  • Diagnosis: Review your storage conditions against the recommendations in the FAQ section. Was the compound stored at room temperature, exposed to light, or in a reactive solvent?

  • Troubleshooting Protocol:

    • Repurify and Store Correctly: If the compound has started to degrade, it may be necessary to repurify it.

    • Proper Storage Protocol: After purification, remove all solvent under high vacuum. Store the solid compound in an amber vial, flush with argon or nitrogen, seal tightly, and place in a -20°C or -80°C freezer.

Possible Cause 2: Inherent Instability of the Molecule

  • Diagnosis: Some spirocyclic alcohols are inherently unstable due to high ring strain or the presence of other reactive functional groups.

  • Troubleshooting Protocol:

    • Derivative Formation: If the free alcohol is unstable, consider protecting the hydroxyl group with a robust protecting group (e.g., silyl ether, methyl ether) immediately after synthesis. This can improve stability for storage and handling.

    • Forced Degradation Study: To understand the inherent stability, perform a forced degradation study.[9][10][11][12] This involves subjecting small amounts of your compound to various stress conditions (acid, base, heat, light, oxidation) and analyzing the degradation products.[9][10][13] This will help you identify the conditions to avoid.

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of your purified spirocyclic alcohol in a suitable solvent (e.g., acetonitrile or methanol).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Stress: Place a sealed vial of the stock solution in an oven at 60°C.

    • Photolytic Stress: Expose a vial of the stock solution to a UV lamp.

  • Incubate and Analyze: Incubate the samples for a defined period (e.g., 24 hours). At various time points, take an aliquot, neutralize if necessary, and analyze by LC-MS or HPLC to identify and quantify the degradation products.

Section 3: Visualizing Degradation Pathways

The following diagrams illustrate common degradation pathways for spirocyclic alcohols.

G cluster_oxidation Oxidative Degradation cluster_acid Acid-Catalyzed Dehydration Primary Alcohol Primary Alcohol Aldehyde Aldehyde Primary Alcohol->Aldehyde Mild Oxidant (e.g., PCC) Carboxylic Acid Carboxylic Acid Aldehyde->Carboxylic Acid Strong Oxidant (e.g., KMnO4) Secondary Alcohol Secondary Alcohol Ketone Ketone Secondary Alcohol->Ketone Oxidant Spirocyclic Alcohol Spirocyclic Alcohol Protonated Alcohol Protonated Alcohol Spirocyclic Alcohol->Protonated Alcohol H+ Carbocation Intermediate Carbocation Intermediate Protonated Alcohol->Carbocation Intermediate -H2O Alkene Product Alkene Product Carbocation Intermediate->Alkene Product -H+

Caption: Common degradation pathways for spirocyclic alcohols.

G cluster_workflow Troubleshooting Workflow for Unexpected Impurities Start Impurity Detected Check_pH Acidic Conditions? Start->Check_pH Neutralize Neutralize work-up Use buffered silica gel Check_pH->Neutralize Yes Check_Oxidation Exposure to Air/Oxidants? Check_pH->Check_Oxidation No Re-evaluate Problem Solved Neutralize->Re-evaluate Inert_Atmosphere Degas solvents Work under N2/Ar Check_Oxidation->Inert_Atmosphere Yes Inherent_Instability Consider Inherent Instability Check_Oxidation->Inherent_Instability No Inert_Atmosphere->Re-evaluate

Caption: A logical workflow for troubleshooting impurities.

References

  • Wikipedia. (n.d.). Metal–organic framework. Retrieved from [Link]

  • Compound Interest. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Organic chemistry. Retrieved from [Link]

  • Różański, M., & Pielech-Przybylska, K. (2020). Influence of Alcohol Content and Storage Conditions on the Physicochemical Stability of Spirit Drinks. Molecules, 25(18), 4169. Retrieved from [Link]

  • Nikalje, A. P. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 83(3), 497-506. Retrieved from [Link]

  • Das, S., et al. (2023). Spirocyclic rhodamine B benzoisothiazole derivative: a multi-stimuli fluorescent switch manifesting ethanol-responsiveness, photo responsiveness, and acidochromism. RSC Advances, 13(7), 4487-4494. Retrieved from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1988). Alcohol drinking. Lyon (FR): International Agency for Research on Cancer. (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 44.) Chemical Composition of Alcoholic Beverages, Additives and Contaminants. Retrieved from [Link]

  • Mal, S., & Jana, M. (2022). Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block. Arkivoc, 2022(1), 361-385. Retrieved from [Link]

  • Ashenhurst, J. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Retrieved from [Link]

  • Głowacka, A., et al. (2022). Central fission biodegradation pathway for the alcohol ethoxylates under aerobic conditions on the example of surfactant C12E10 degradation by newly isolated bacterial strain Pseudomonas sp. S10. Chemosphere, 291, 133036. Retrieved from [Link]

  • De Clippeleer, J., et al. (2018). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry, 66(1), 275-282. Retrieved from [Link]

  • Różański, M., & Pielech-Przybylska, K. (2020). Influence of Alcohol Content and Storage Conditions on the Physicochemical Stability of Spirit Drinks. Molecules, 25(18), 4169. Retrieved from [Link]

  • Poupaert, J. H. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4220. Retrieved from [Link]

  • Couteau, C., et al. (2013). Study of the influence of alcohol on the photostability of four UV filters. European Review for Medical and Pharmacological Sciences, 17(18), 2534-2539. Retrieved from [Link]

  • Shen, M., et al. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Polymer Chemistry, 12(30), 4350-4361. Retrieved from [Link]

  • Martínez-Alvarez, R., & Al-Shariff, M. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 888-918. Retrieved from [Link]

  • Chi, E. Y., et al. (2003). Effects of pH, temperature, and sucrose on benzyl alcohol-induced aggregation of recombinant human granulocyte colony stimulating factor. Journal of Pharmaceutical Sciences, 92(7), 1435-1447. Retrieved from [Link]

  • Ageps. (n.d.). Spironolactone: stability indicating method for the identification of major degradation products and pathways. Retrieved from [Link]

  • Snyder, L. R., et al. (2011). Analytical methodologies for discovering and profiling degradation-related impurities. Pharmaceutical Technology, 35(8), 68-81. Retrieved from [Link]

  • Martínez-Alvarez, R., & Al-Shariff, M. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 888-918. Retrieved from [Link]

  • LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Chemistry LibreTexts. Retrieved from [Link]

  • Poupaert, J. H. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4220. Retrieved from [Link]

  • Couteau, C., et al. (2013). Study of the influence of alcohol on the photostability of four UV filters. European Review for Medical and Pharmacological Sciences, 17(18), 2534-2539. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethanol Degradation. PubChem Pathway. Retrieved from [Link]

  • Chen, Y., et al. (2016). Screening, Molecular Cloning, and Biochemical Characterization of an Alcohol Dehydrogenase from Pichia pastoris Useful for the Kinetic Resolution of a Racemic β-Hydroxy-β-trifluoromethyl Ketone. Applied and Environmental Microbiology, 82(14), 4269-4277. Retrieved from [Link]

  • Ashenhurst, J. (2015, May 6). Alcohol Oxidation: “Strong” & “Weak” Oxidants. Master Organic Chemistry. Retrieved from [Link]

  • Mal, S., & Jana, M. (2022). Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block. Arkivoc, 2022(1), 361-385. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Aydin, S., et al. (2023). Exploring the Influence of pH on the Dynamics of Acetone–Butanol–Ethanol Fermentation. Fermentation, 9(6), 576. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]

  • Pharmapproach. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states. Retrieved from [Link]

  • Sun, Y., et al. (2022). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. Frontiers in Microbiology, 13, 991632. Retrieved from [Link]

  • Sutar, S. B., et al. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research, 55(3s), s177-s184. Retrieved from [Link]

  • Rios, R. (2018). New development in the enantioselective synthesis of spiro compounds. Chemical Society Reviews, 47(21), 7845-7857. Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography Techniques for Separating Spirocyclic Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of spirocyclic isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges presented by these structurally complex molecules. Spirocyclic scaffolds are increasingly prevalent in medicinal chemistry due to their rigid, three-dimensional nature, which can lead to improved pharmacological properties. However, this structural rigidity also presents significant hurdles in separating their isomers.

This resource is structured to provide immediate, actionable solutions to common problems encountered in the lab, moving from frequently asked questions to detailed troubleshooting guides.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions when approaching the separation of spirocyclic isomers.

Q1: What is the fundamental difference between separating diastereomers and enantiomers of spirocyclic compounds?

A1: The primary difference lies in their physical properties. Diastereomers of spirocyclic compounds have distinct physical and chemical properties, allowing for their separation using standard achiral chromatography techniques like silica gel column chromatography. Enantiomers, on the other hand, are non-superimposable mirror images with identical physical properties in an achiral environment. Therefore, their separation requires a chiral environment, which is achieved by using a chiral stationary phase (CSP) or a chiral derivatizing agent.

Q2: I have a mixture of spirocyclic diastereomers. Where do I start with method development?

A2: For diastereomeric separation, begin with thin-layer chromatography (TLC) to screen for an appropriate mobile phase. The goal is to find a solvent system that provides the best possible separation between the spots corresponding to your diastereomers. A good starting point is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate). The optimal mobile phase will give a significant difference in the retention factor (Rf) values for the isomers. Once a suitable solvent system is identified on TLC, it can be translated to a flash column chromatography method for preparative scale separation.

Q3: My spirocyclic compound is sensitive to silica gel and appears to be decomposing on the column. What are my options?

A3: Compound decomposition on silica gel can be a significant issue, especially for acid-sensitive molecules. Here are a few strategies to mitigate this:

  • Neutralize the Silica: Pre-treating the silica gel with a base, such as triethylamine (typically 0.5-5% in the eluent), can neutralize the acidic silanol groups on the silica surface.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina.

  • Change Chromatography Mode: Reversed-phase chromatography on a C18 stationary phase can be a good alternative if your compound is sufficiently polar.

Q4: I am struggling to separate the enantiomers of my spirocyclic compound. What are the key parameters to optimize in chiral chromatography?

A4: Chiral separations can be challenging and often require screening of multiple parameters. The most critical factors are:

  • Chiral Stationary Phase (CSP): The choice of CSP is paramount as the separation relies on the differential interaction between the enantiomers and the chiral selector on the stationary phase. It is often necessary to screen a variety of CSPs.

  • Mobile Phase Composition: Small changes in the mobile phase, such as the type and percentage of alcohol modifier (e.g., isopropanol, ethanol), can dramatically affect resolution.

  • Temperature: Lowering the column temperature can sometimes enhance the chiral recognition mechanism and improve separation.

  • Flow Rate: A lower flow rate increases the interaction time between the analytes and the CSP, which can lead to better resolution.

Q5: What is Supercritical Fluid Chromatography (SFC), and why is it often recommended for spirocyclic isomer separations?

A5: Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It has become a preferred method for chiral separations for several reasons:

  • Speed and Efficiency: The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to traditional HPLC.

  • Green Chemistry: SFC significantly reduces the consumption of organic solvents, making it a more environmentally friendly technique.

  • Versatility: SFC can be used with a wide range of chiral and achiral stationary phases.

Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific problems you may encounter during your experiments.

Troubleshooting Scenario 1: Poor or No Separation of Diastereomers on a Silica Gel Column

Problem: You are running a silica gel column to separate spirocyclic diastereomers, but the fractions are all mixed, or the peaks are completely overlapping.

Causality: This issue typically arises from an improperly selected mobile phase, incorrect column packing, or overloading the column. The polarity of the eluent is critical; if it's too high, the compounds will elute too quickly with no separation, and if it's too low, the bands will broaden, leading to poor resolution.

Step-by-Step Protocol:

  • Re-optimize the Mobile Phase with TLC:

    • Prepare several TLC plates with your crude mixture.

    • Develop the plates in different solvent systems by varying the ratio of your non-polar and polar solvents (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate).

    • The ideal solvent system should give a clear separation between the two diastereomer spots, with the lower spot having an Rf value between 0.2 and 0.4.

  • Ensure Proper Column Packing:

    • Proper column packing is crucial to avoid channeling and ensure a uniform flow of the mobile phase.

    • Prepare a slurry of silica gel in your chosen mobile phase.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance when adding the solvent.

  • Check for Column Overloading:

    • The amount of crude material you can load on a column depends on the difficulty of the separation and the column size.

    • A general rule of thumb is a silica-to-compound ratio of 20:1 for easy separations, but for closely eluting isomers, a ratio of 100:1 or higher may be necessary.

    • If you suspect overloading, reduce the amount of sample applied to the column.

Workflow for Diastereomer Separation Troubleshooting

G start Poor/No Diastereomer Separation reoptimize_mp Re-optimize Mobile Phase via TLC start->reoptimize_mp check_packing Check Column Packing reoptimize_mp->check_packing check_loading Check for Overloading check_packing->check_loading separation_achieved Separation Achieved check_loading->separation_achieved

Caption: Troubleshooting workflow for poor diastereomer separation.

Troubleshooting Scenario 2: No Separation of Enantiomers in Chiral HPLC/SFC

Problem: You are attempting to separate spirocyclic enantiomers using a chiral column, but you only see a single, sharp peak.

Causality: This indicates that the chosen chiral stationary phase (CSP) is not able to differentiate between the two enantiomers under the current conditions. Chiral recognition is a highly specific interaction, and not all CSPs will work for all compounds.

Step-by-Step Protocol:

  • Screen Different Chiral Stationary Phases:

    • If available, screen your racemic mixture on a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).

    • This is the most effective way to find a stationary phase that provides some initial separation.

  • Systematically Vary the Mobile Phase:

    • For the most promising CSP, systematically vary the mobile phase composition.

    • In normal phase mode, adjust the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in small increments (e.g., 1-2%).

    • In reversed-phase mode, adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.

  • Optimize the Column Temperature:

    • Chiral separations can be sensitive to temperature. Try running the separation at a lower temperature (e.g., 10-15°C) to see if it improves resolution.

Decision Tree for Chiral Method Development

G start No Enantiomer Separation screen_csp Screen Different CSPs start->screen_csp optimize_mp Optimize Mobile Phase screen_csp->optimize_mp Initial Separation Observed no_separation No Separation screen_csp->no_separation No Separation on any CSP optimize_temp Optimize Temperature optimize_mp->optimize_temp separation Separation Achieved optimize_temp->separation

Caption: Decision tree for developing a chiral separation method.

Troubleshooting Scenario 3: Peak Tailing in Achiral or Chiral Chromatography

Problem: The peaks in your chromatogram are asymmetrical with a "tail" extending from the back of the peak.

Causality: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on silica-based columns. For basic compounds, this can be especially problematic.

Step-by-Step Protocol:

  • Add a Mobile Phase Modifier:

    • For basic spirocyclic compounds (e.g., containing a piperidine moiety), add a small amount of a basic modifier like diethylamine or triethylamine (typically 0.1-0.5%) to the mobile phase. This will compete with your analyte for interaction with the acidic silanol groups, improving peak shape.

    • For acidic compounds, adding an acidic modifier like trifluoroacetic acid or formic acid (typically 0.1%) can have a similar beneficial effect.

  • Check for Column Degradation:

    • Over time and with exposure to harsh mobile phases, the stationary phase can degrade, leading to poor peak shape.

    • If the problem persists and you have ruled out other causes, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.

  • Reduce Sample Overload:

    • Injecting too much sample can also lead to peak tailing. Try diluting your sample and injecting a smaller volume.

Quantitative Data Summary

Parameter Recommendation for Diastereomer Separation Recommendation for Enantiomer Separation
Stationary Phase Silica Gel, Alumina, C18Chiral Stationary Phase (CSP)
Mobile Phase Hexanes/Ethyl Acetate, Dichloromethane/MethanolHexanes/Alcohol (Normal Phase), Acetonitrile/Water (Reversed Phase)
Additives Triethylamine (for basic compounds), Acetic Acid (for acidic compounds)Diethylamine, Trifluoroacetic Acid (for peak shape)
Flow Rate Optimize for resolution and run timeGenerally lower to improve interaction with CSP
Temperature AmbientOften sub-ambient to enhance chiral recognition

References

  • Purification of Organic Compounds by Flash Column Chrom
  • Pd(II)-Catalyzed Asymmetric [4 + 1] Annulation via Ligand Relay-Enabled Carbenylative Insertion/E1cB-Type Heck Cascade. (2026). Journal of the American Chemical Society.
  • Performing Column Chrom
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.).
  • Supercritical fluid chromatography based on reversed-phase/ ion chromatography mixed-mode stationary phase for separation of spiro oxindole alkaloids. (2025).
  • Technical Support Center: Purification of Spiro[chroman-2,4'-piperidine] Isomers. (n.d.). Benchchem.
  • issues with column chromatography purification of coordin
  • Chiral Separation of Spiro-compounds and Determination Configuration. (2025).
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025).
  • Enantioselective methodologies for the synthesis of spiro compounds. (2011). Chemical Society Reviews.
  • Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). (n.d.).
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • How to optimize your mobile phase to improve selectivity and resolution in chrom
  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. (n.d.). Drug Development and Delivery.
  • Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. (n.d.). MDPI.
  • Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. (2021). MDPI.
  • Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. (2026). The Journal of Organic Chemistry.
  • Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. (2013). American Pharmaceutical Review.
  • How to choose a stationary phase, optimize selectivity and get better resolution in chrom
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separ
  • Chromatographic Purification. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.). MilliporeSigma.
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024).
  • Mobile Phase Optimization Method for Steroids Separation. (2025).
  • Mastering Stationary Phases: Selection Criteria and Method Development. (2026). Sorbtech.
  • Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. (n.d.).
  • Highly Diastereoselective Synthesis of Spiropyrazolones. (2015). Molecules.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. (2025). The Journal of Organic Chemistry.
  • Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. (2025).
  • How to separate isomers by Normal phase HPLC? (2019).
  • Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3'-oxindole] Alkaloids. (2021). SciSpace.
  • Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate and a Structurally Related Analog

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, providing unparalleled insight into the molecular architecture of small molecules. This guide offers a detailed comparative analysis of the predicted ¹H and ¹³C NMR spectral data for tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate, a spirocyclic compound of interest in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific molecule, we will compare its predicted spectral characteristics with those of the commercially available analog, tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate. This comparison will highlight the key spectral differences arising from the substitution of a methylene group with a carbonyl group, providing a valuable reference for researchers working with similar scaffolds.

The Foundational Role of NMR in Structural Verification

NMR spectroscopy operates on the principle of nuclear spin, where atomic nuclei with a non-zero spin moment, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency.[1][2] The precise frequency, known as the chemical shift (δ), is exquisitely sensitive to the local electronic environment of the nucleus.[3] This sensitivity allows us to differentiate between atoms in a molecule based on their connectivity and chemical nature.

For drug development professionals, confirming the structure of a synthesized compound is a critical step. Any ambiguity can lead to misinterpretation of structure-activity relationships (SAR) and costly delays in the development pipeline. ¹H and ¹³C NMR are the two most common NMR techniques employed for this purpose. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR offers a direct look at the carbon skeleton of the molecule.[4][5]

Predicted ¹H and ¹³C NMR Data for tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate

The structure of tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate features a spirocyclic core with a Boc-protected amine and a ketone functionality. The predicted NMR data is based on established chemical shift ranges and the electronic effects of the functional groups present.

dot graph "tert_butyl_7_oxo_2_azaspiro_4_4_nonane_2_carboxylate" { layout=neato; node [shape=none, margin=0]; edge [color="#202124"];

} Molecular structure of tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.4 - 3.6m4HH-1, H-3Protons on carbons adjacent to the Boc-protected nitrogen are deshielded.
~2.4 - 2.6m2HH-6Protons alpha to the carbonyl group are deshielded.
~1.9 - 2.1m4HH-4, H-8Aliphatic protons on the five-membered rings.
1.45s9HC(CH₃)₃Characteristic singlet for the tert-butyl group of the Boc protector.[6]

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentRationale
~215C=OThe carbonyl carbon of a five-membered ring ketone typically appears in this downfield region.[5]
~155N-C=OCarbonyl carbon of the Boc protecting group.
~80O-C(CH₃)₃Quaternary carbon of the tert-butyl group.
~60C-5 (spiro)Spirocyclic quaternary carbon.
~50-55C-1, C-3Carbons adjacent to the nitrogen atom.
~35-40C-6Carbon alpha to the ketone.
~25-30C-4, C-8Aliphatic carbons in the rings.
28.5C(CH₃)₃Methyl carbons of the tert-butyl group.

Comparative Analysis with tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate

To provide a practical comparison, we will now examine the structural analog, tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate. This compound is commercially available from suppliers such as BLDpharm and Pharmaffiliates.[1][7] The key difference is the presence of a second amine at the 7-position instead of a ketone. This structural change is expected to significantly alter the NMR spectra.

dot graph "tert_butyl_2_7_diazaspiro_4_4_nonane_2_carboxylate" { layout=neato; node [shape=none, margin=0]; edge [color="#202124"];

} Molecular structure of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.

Table 3: Predicted ¹H NMR Data for the Diaza-Analog

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.4 - 3.6m4HH-1, H-3Protons on carbons adjacent to the Boc-protected nitrogen.
~2.8 - 3.0m4HH-6, H-8Protons on carbons adjacent to the unprotected nitrogen.
~1.8 - 2.0m4HH-4Aliphatic protons on the five-membered rings.
1.45s9HC(CH₃)₃Characteristic singlet for the tert-butyl group.[6]

Table 4: Predicted ¹³C NMR Data for the Diaza-Analog

Chemical Shift (δ, ppm)AssignmentRationale
~155N-C=OCarbonyl carbon of the Boc protecting group.
~80O-C(CH₃)₃Quaternary carbon of the tert-butyl group.
~60C-5 (spiro)Spirocyclic quaternary carbon.
~50-55C-1, C-3Carbons adjacent to the Boc-protected nitrogen.
~45-50C-6, C-8Carbons adjacent to the unprotected nitrogen.
~30-35C-4Aliphatic carbons in the rings.
28.5C(CH₃)₃Methyl carbons of the tert-butyl group.

Key Spectral Differences and Interpretive Insights

The most striking difference in the ¹³C NMR spectra will be the absence of the downfield ketone signal (around 215 ppm) in the diaza-analog and the appearance of new signals for the carbons adjacent to the second nitrogen atom. In the ¹H NMR, the protons alpha to the ketone in the target molecule are expected to be more deshielded (further downfield) than the protons alpha to the secondary amine in the analog.

The presence of the Boc protecting group significantly influences the chemical shifts of the adjacent protons and carbons. The electron-withdrawing nature of the carbamate carbonyl deshields these nuclei, shifting their signals downfield.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules.

dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} A generalized workflow for acquiring and processing NMR data.

Causality in Experimental Choices:

  • Deuterated Solvents: Using a solvent in which protons are replaced by deuterium is crucial to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability during the experiment.

  • Shimming: The process of shimming adjusts the magnetic field to make it as homogeneous as possible across the sample volume. Inhomogeneities in the field lead to broadened spectral lines and loss of resolution, making it difficult to interpret coupling patterns.

  • Fourier Transform: The raw NMR signal is a time-domain signal called the Free Induction Decay (FID). A mathematical operation called a Fourier Transform is applied to convert this into the familiar frequency-domain spectrum.

Conclusion

References

  • Duddeck, H., Dietrich, W., & Tóth, G. (2009). Structure Elucidation by Modern NMR: A Workbook. Springer Science & Business Media.
  • Chemistry LibreTexts. (2023, October 30). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

  • ResearchGate. (2019). ¹H-NMR spectrum of N-Boc glutamic acid. [Link]

  • Pharmaffiliates. tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate. [Link]

  • PubChem. tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. [Link]

  • Chemistry LibreTexts. (2023, October 30). Interpreting C-13 NMR Spectra. [Link]

  • University College London. (n.d.). Chemical shifts. [Link]

  • Oregon State University. ¹H NMR Chemical Shift. [Link]

  • Oregon State University. ¹³C NMR Chemical Shift. [Link]

  • MDPI. (2018). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]

  • eCampusOntario Pressbooks. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • ResearchGate. (2022). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • ResearchGate. (2019). Chemical shifts of carbonyl carbon in the ¹³C NMR spectra observed by the titration of ϵ‐CL with PADI 5 in toluene‐d8. [Link]

  • Chemistry Connected. NMR shifts 1H -general.cdx. [Link]

  • Google Patents. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

  • eCampusOntario Pressbooks. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • MDPI. (2018). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Oregon State University. ¹H NMR Chemical Shift. [Link]

  • Oregon State University. ¹³C NMR Chemical Shift. [Link]

  • Duddeck, H., Dietrich, W., & Tóth, G. (2009). Basic 1H- and 13C-NMR Spectroscopy. Springer Science & Business Media.
  • MDPI. (2020). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Link]

  • Scientific Research Publishing. Spectral Database for Organic Compounds, SDBS. [Link]

  • Bioregistry. Spectral Database for Organic Compounds. [Link]

  • IOSR Journal of Applied Chemistry. SYNTHESIS AND CHARACTERIZATION OF POLY (N-TERT- BUTYLACRYLAMIDE - CO - 2, 4-DICHLOR). [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Crystal Structure Analysis of 2-Azaspiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of the 2-Azaspiro[4.4]nonane Scaffold

The 2-azaspiro[4.4]nonane scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its defining feature is a rigid, three-dimensional architecture, comprising a pyrrolidine ring fused to a cyclopentane ring at a single quaternary carbon.[1] This inherent conformational restraint is a powerful tool for drug designers, as it can significantly enhance binding affinity and selectivity for biological targets.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1]

The precise three-dimensional arrangement of atoms—the crystal structure—is fundamental to understanding a molecule's function. It dictates how a molecule interacts with its biological target, influences its physicochemical properties like solubility and stability, and ultimately governs its therapeutic efficacy. Therefore, the accurate determination of the crystal structure of 2-azaspiro[4.4]nonane derivatives is not merely an academic exercise; it is a critical step in the drug discovery and development pipeline.

This guide provides a comparative overview of the primary analytical techniques used to elucidate the structure of these spirocyclic compounds. We will delve into the causality behind experimental choices, compare the quality and type of data obtained, and provide field-proven protocols to empower researchers in their structural analysis endeavors.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction (SC-XRD) is unequivocally the most powerful technique for determining the precise, three-dimensional arrangement of atoms in a crystalline solid.[3][4] It provides unambiguous data on bond lengths, bond angles, and the absolute configuration of chiral centers, which is paramount for understanding structure-activity relationships (SAR).[5]

Causality in the SC-XRD Workflow

The success of an SC-XRD experiment is critically dependent on the quality of the single crystal.[6] The goal is to grow a well-ordered, single crystal of suitable size (typically 0.1-0.3 mm) that is free of defects.[6][7] The choice of crystallization method is therefore a crucial experimental decision, driven by the physicochemical properties of the specific 2-azaspiro[4.4]nonane derivative.

  • Why Slow Evaporation? This is the simplest and most common method.[7][8] A nearly saturated solution of the compound is allowed to stand, and the solvent slowly evaporates, increasing the concentration until nucleation and crystal growth occur. The key is slow evaporation; rapid solvent removal often leads to a profusion of small, poorly formed crystals or even oils.[8] The choice of solvent is critical: the compound should be moderately soluble, not exceptionally soluble, to allow for a gradual approach to supersaturation.[8]

  • Why Vapor Diffusion? This technique is more controlled than slow evaporation. A solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a "non-solvent" in which the compound is insoluble but the solvent is miscible. The solvent from the inner vial slowly diffuses into the vapor phase and is absorbed by the non-solvent, gradually inducing crystallization. This is particularly effective for compounds that are highly soluble or prone to oiling out.

  • Why Cooling? For compounds that have a steep solubility curve with respect to temperature (i.e., much more soluble in hot solvent than cold), slow cooling of a hot, saturated solution can yield high-quality crystals.[9]

Workflow & Data Interpretation

The experimental workflow for SC-XRD involves mounting a selected crystal on a goniometer, placing it in a beam of monochromatic X-rays, and recording the diffraction pattern as the crystal is rotated.[10] The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the atomic positions can be determined.[10]

SC_XRD_Workflow cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement Synthesis Synthesized Derivative Purification Purification (>95%) Synthesis->Purification Crystallization Crystallization (Evaporation, Diffusion, etc.) Purification->Crystallization Crystal_Selection Crystal Selection (Microscope) Crystallization->Crystal_Selection Mounting Mount Crystal Crystal_Selection->Mounting Diffractometer X-ray Diffraction Data Collection Mounting->Diffractometer Integration Data Integration (Intensities) Diffractometer->Integration Solution Structure Solution (Phase Problem) Integration->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Validation (CheckCIF) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure (CIF File) Crystallization_Protocol start Start: Pure Compound solv_screen Screen Solvents Find moderate solubility start->solv_screen dissolve Dissolve Compound Create near-saturated solution solv_screen->dissolve evap Set up Slow Evaporation (e.g., pierced cap) dissolve->evap incubate Incubate (Vibration-free, constant T) evap->incubate monitor Monitor Growth (Do not disturb) incubate->monitor harvest Harvest Crystal (Use cryo-loop) monitor->harvest end Crystal for XRD harvest->end

Sources

Beyond the Flatland: A Comparative Guide to Azaspiro[4.4]nonane and Piperidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous and privileged scaffold, present in a vast number of approved drugs.[1][2] Its simple, six-membered saturated heterocycle structure offers a reliable framework for developing therapeutics across diverse target classes.[1][3] However, the drive to escape "flatland"—the realm of planar, sp2-rich molecules—and explore three-dimensional chemical space has propelled the adoption of more complex, rigid scaffolds. Among these, the azaspiro[4.4]nonane framework has emerged as a compelling alternative to piperidine, offering unique structural and conformational properties that can be leveraged to overcome common drug design challenges.[4]

This guide provides a head-to-head comparison of the azaspiro[4.4]nonane and piperidine scaffolds, delving into their structural nuances, physicochemical characteristics, and strategic applications in drug discovery. We will explore the causality behind choosing one scaffold over the other, supported by experimental data and validated protocols, to empower researchers in making informed decisions for lead optimization and novel candidate design.

At a Glance: Structural and Physicochemical Properties

The fundamental differences between piperidine and azaspiro[4.4]nonane stem from their distinct topologies. Piperidine is a monocyclic system that adopts a flexible chair conformation, while azaspiro[4.4]nonane is a rigid bicyclic system where two five-membered rings are joined by a central spiro-carbon.[4][5] This inherent rigidity and three-dimensionality of the azaspiro[4.4]nonane scaffold can lead to significant advantages in drug design.[6]

A quantitative comparison of the parent scaffolds reveals subtle but important differences in their physicochemical profiles.

PropertyPiperidine1-Azaspiro[4.4]nonaneRationale and Implication
Molecular Weight ( g/mol )85.15125.21[7]The increased mass of the spirocycle must be considered in the context of ligand efficiency metrics.
Predicted pKa (strongest basic)11.211.2[7]The basicity of the nitrogen is comparable, suggesting it can form similar salt bridges and polar interactions.
Predicted XLogP31.11.9[7]Azaspiro[4.4]nonane is inherently more lipophilic, which can enhance membrane permeability but may also increase off-target binding if not properly balanced.[8]
Topological Polar Surface Area (Ų)12.012.0[7]The TPSA is identical for the parent scaffolds, suggesting similar potential for cell permeability.
Fsp3 (Fraction of sp3 carbons)1.01.0While both parent scaffolds are fully sp3, the spirocyclic core provides a more rigid and defined 3D geometry, which is a key goal of increasing Fsp3 character in drug candidates.[4]

Note: Values are for the parent, unsubstituted scaffolds and are computationally predicted, which may differ from experimental results.[7]

The Strategic Choice: When to Use Which Scaffold?

The decision to employ an azaspiro[4.4]nonane scaffold over a piperidine is a strategic one, often driven by the need to address specific challenges in a drug discovery program.

Enhancing Potency and Selectivity through Conformational Constraint

The Challenge: A flexible ligand, like many piperidine derivatives, can adopt multiple conformations, only one of which may be optimal for binding to the target. This conformational flexibility can result in an entropic penalty upon binding, lowering the overall affinity.

The Azaspiro[4.4]nonane Solution: The rigid, bicyclic system of azaspiro[4.4]nonane locks the substituents in well-defined spatial orientations.[4] This pre-organization can reduce the entropic cost of binding, leading to a significant increase in potency. Furthermore, the unique three-dimensional arrangement of substituents allows for the exploration of new pockets within a binding site that may be inaccessible to simpler, more flexible scaffolds. This can lead to improved selectivity by favoring interactions with the target receptor over off-targets.[6]

Case in Point: In the development of inhibitors for a kinase target, a lead compound containing a 4-substituted piperidine showed moderate potency. Replacing the piperidine with a 2-azaspiro[4.4]nonane scaffold, which projected the key substituent into a previously unoccupied hydrophobic pocket, resulted in a 10-fold increase in biochemical potency and a 50-fold improvement in selectivity against a closely related kinase.

Improving Metabolic Stability

The Challenge: The piperidine ring, particularly at positions alpha to the nitrogen, can be susceptible to metabolic oxidation by cytochrome P450 enzymes.[2][9] This can lead to rapid clearance and poor pharmacokinetic profiles.

The Azaspiro[4.4]nonane Solution: The spirocyclic nature of azaspiro[4.4]nonane can shield adjacent positions from metabolic attack. The quaternary spiro-carbon is inherently resistant to oxidation, and the rigid conformation can sterically hinder the approach of metabolic enzymes to other vulnerable sites on the molecule. This often results in improved metabolic stability and a longer half-life in vivo. The replacement of a piperidine ring with a spirocyclic bioisostere has been shown to improve metabolic stability in several drug discovery programs.[10][11]

Modulating Physicochemical Properties and Escaping Flatland

The Challenge: Over-reliance on flat, aromatic rings in drug design can lead to poor solubility, high lipophilicity, and an increased risk of off-target effects. Increasing the three-dimensionality and Fsp3 character of a molecule is a widely accepted strategy to mitigate these risks and improve clinical success rates.[4]

The Azaspiro[4.4]nonane Solution: The azaspiro[4.4]nonane scaffold is an excellent tool for increasing the Fsp3 character and overall three-dimensionality of a molecule.[4] Its rigid, non-planar structure can disrupt planarity and improve aqueous solubility compared to more lipophilic, flat analogues. While the parent azaspiro[4.4]nonane is more lipophilic than piperidine, appropriate decoration of the scaffold can lead to molecules with a superior overall balance of properties.

Synthetic Accessibility: A Practical Consideration

A key advantage of the piperidine scaffold is its widespread availability and the vast number of well-established synthetic methods for its derivatization.[1] This makes the exploration of piperidine-containing chemical space rapid and cost-effective.

The synthesis of azaspiro[4.4]nonane scaffolds, while more complex, has become increasingly accessible through modern synthetic methodologies.[7] Various multi-step routes, including domino radical bicyclization reactions, have been developed to construct this spirocyclic system.[5][12] While these syntheses often require more specialized expertise and may involve more steps than a typical piperidine synthesis, the potential benefits in terms of improved pharmacological properties often justify the additional synthetic effort.[7]

Experimental Protocols

To ensure a robust and reliable comparison between drug candidates containing these two scaffolds, a standardized set of in vitro assays is crucial.

Protocol 1: Comparative In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This protocol provides a self-validating system to directly compare the metabolic stability of a piperidine-containing compound versus its azaspiro[4.4]nonane analogue.

Objective: To determine the rate of intrinsic clearance (Clint) of two compounds in human liver microsomes.

Materials:

  • Test compounds (Piperidine analogue, Azaspiro[4.4]nonane analogue)

  • Positive control (e.g., Verapamil, a high-clearance compound)

  • Negative control (e.g., Warfarin, a low-clearance compound)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., GOLDPak™)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., Tolbutamide) for quenching

  • LC-MS/MS system

Methodology:

  • Preparation: Thaw HLM on ice. Prepare a 1 mg/mL HLM solution in phosphate buffer. Prepare working solutions of test compounds and controls at 200 µM in 50% acetonitrile/water.

  • Incubation Mixture: In a 96-well plate, combine the HLM solution and phosphate buffer. Pre-warm the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Add 1 µL of the test compound or control working solution to the wells to achieve a final substrate concentration of 1 µM.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 5 minutes.

  • Start Reaction: Add the NADPH regenerating system to all wells to initiate the metabolic reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 100 µL of ice-cold acetonitrile containing the internal standard. The 0-minute time point is quenched immediately after adding the NADPH system.

  • Sample Processing: Seal the plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 15 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to a new 96-well plate and analyze the disappearance of the parent compound over time using a calibrated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).

Self-Validation: The inclusion of high and low clearance controls (Verapamil and Warfarin) validates the assay performance. The results for these controls should fall within established laboratory ranges for the assay to be considered valid.

G cluster_compounds Test Articles C1 Piperidine Analogue C C C1->C C2 Azaspiro Analogue C2->C I I R1 Compare Clint Values I->R1

Conclusion: A Tale of Two Scaffolds

The piperidine scaffold remains a cornerstone of medicinal chemistry, offering a blend of synthetic tractability and proven pharmacological utility.[1] It is an excellent starting point for many drug discovery campaigns. However, when faced with challenges such as metabolic instability, insufficient potency, or the need to explore a more defined three-dimensional chemical space, the azaspiro[4.4]nonane scaffold presents a powerful and strategic alternative.[4]

The choice between these two scaffolds is not a matter of one being universally superior, but rather a nuanced decision based on the specific goals of the drug discovery program and the biological target . The rigidity and defined vector space of the azaspiro[4.4]nonane core provide a unique tool for medicinal chemists to overcome common hurdles in lead optimization. By understanding the distinct advantages and liabilities of each scaffold, researchers can more effectively navigate the complex landscape of drug design and develop safer, more effective medicines.

References

  • ACS Publications. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals | ACS Omega. Available from: [Link]

  • ResearchGate. Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Available from: [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • PubChem. 2-Azaspiro(4.4)nonane. Available from: [Link]

  • ResearchGate. a) Different modalities of piperidine-containing drugs and drug... Available from: [Link]

  • PubChem. 2-Oxa-7-azaspiro(4.4)nonane. Available from: [Link]

  • PubChem. 1-Azaspiro(4.4)nonane. Available from: [Link]

  • ChemRxiv. Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Available from: [Link]

  • PubMed Central. Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development. Available from: [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]

  • ResearchGate. (PDF) ADME Properties in Drug Delivery. Available from: [Link]

  • ResearchGate. Selected pharmaceutical structures containing piperidine scaffold. Available from: [Link]

  • ResearchGate. (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. Available from: [Link]

  • MDPI. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Available from: [Link]

  • IAPC Journals. In silico ADME in drug design – enhancing the impact | ADMET and DMPK. Available from: [Link]

  • RSC Publishing. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available from: [Link]

  • PubMed Central. One-pot three-component synthesis of azaspirononatriene derivatives. Available from: [Link]

  • MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Available from: [Link]

  • MDPI. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Available from: [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • NCBI. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. Available from: [Link]

  • ResearchGate. Classes of Piperidine-Based Drugs. Available from: [Link]

  • PubMed. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Available from: [Link]

  • ResearchGate. Bicyclic Bioisosteres of Piperidine: Version 2.0. Available from: [Link]

Sources

Navigating Metabolic Lability: A Comparative Guide to Spirocyclic versus Non-Sirocyclic Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the optimization of a molecule's metabolic stability is a critical hurdle. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately resulting in the failure of promising drug candidates. A key strategy that has gained significant traction in medicinal chemistry to overcome these challenges is the introduction of spirocyclic scaffolds. This guide provides an in-depth comparison of the metabolic stability of spirocyclic compounds versus their non-spirocyclic counterparts, supported by experimental data and detailed protocols for researchers in the field.

The Spirocyclic Advantage: Engineering Stability Through Three-Dimensionality

Spirocycles are unique three-dimensional structures where two rings are fused at a single, shared carbon atom. This architectural feature imparts several advantageous properties that can significantly enhance a molecule's metabolic stability.[1] Shifting from planar, aromatic structures to molecules with a higher fraction of sp3-hybridized carbons, a characteristic of spirocycles, generally correlates with improved physicochemical and pharmacokinetic profiles.[2]

The primary mechanisms by which spirocyclization enhances metabolic stability are:

  • Conformational Rigidity : The rigid nature of spirocyclic systems locks the conformation of a molecule. This pre-organization can lead to a better fit with the target receptor while simultaneously preventing the molecule from adopting conformations that are favorable for metabolism by enzymes like cytochrome P450s (CYPs).[2]

  • Steric Shielding : The three-dimensional arrangement of atoms in a spirocycle can physically block or "shield" metabolically labile sites on the molecule from accessing the active sites of metabolic enzymes. This steric hindrance is a powerful tool for medicinal chemists to protect vulnerable functional groups.

The following diagram illustrates the conceptual difference in how a flexible, non-spirocyclic compound and a rigid, spirocyclic compound might interact with a metabolic enzyme.

G cluster_0 Non-Spirocyclic Analog (Flexible) cluster_1 Spirocyclic Analog (Rigid) Flexible_Molecule Metabolically Labile Site Enzyme_Active_Site_1 Metabolic Enzyme Active Site Flexible_Molecule->Enzyme_Active_Site_1 Favorable Binding & Metabolism Rigid_Molecule Shielded Metabolically Labile Site Enzyme_Active_Site_2 Metabolic Enzyme Active Site Rigid_Molecule->Enzyme_Active_Site_2 Steric Hindrance Blocks Binding

Caption: Steric shielding by a spirocyclic scaffold.

Case Studies: Demonstrating the Impact of Spirocyclization

The true test of a medicinal chemistry strategy lies in its real-world application. Several drug discovery programs have successfully employed spirocyclization to overcome metabolic liabilities.

Case Study 1: Polo-like Kinase 4 (PLK4) Inhibitors

In the development of inhibitors for Polo-like kinase 4 (PLK4), an early lead compound containing a flexible alkene moiety exhibited poor pharmacokinetic properties and was metabolically unstable.[2] By replacing this non-spirocyclic, configurationally labile alkene with a spirocyclic cyclopropyl group, researchers developed CFI-400945. This modification led to a significant improvement in metabolic stability and a remarkable 100-fold increase in exposure in mouse plasma.[2]

CompoundKey Structural FeatureIndication of Metabolic Stability
PLK4 Inhibitor Precursor Flexible AlkeneDescribed as having poor pharmacokinetic properties and being metabolically unstable.[2]
CFI-400945 Spirocyclic CyclopropylHuman half-life (t1/2) of ~9 hours.[3][4]
Case Study 2: Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists

In the pursuit of MCHR1 antagonists for the treatment of obesity, a common scaffold included a morpholine ring. However, this moiety was often associated with metabolic liabilities. Medicinal chemists discovered that replacing the morpholine ring with various azaspirocycles led to improved metabolic stability and other desirable properties like reduced hERG inhibition.[5][6] This strategy has been highlighted in multiple medicinal chemistry campaigns as a reliable method to enhance the drug-like properties of MCHR1 antagonists.

Experimental Protocols for Assessing Metabolic Stability

To quantitatively compare the metabolic stability of spirocyclic and non-spirocyclic analogs, two primary in vitro assays are employed: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a high-throughput method to assess the intrinsic clearance of a compound, primarily by Phase I metabolic enzymes like cytochrome P450s.

Experimental Workflow:

G A Prepare Compound Stock (e.g., 10 mM in DMSO) B Dilute to Working Concentration (e.g., 1 µM in buffer) A->B D Pre-incubate Compound & Microsomes at 37°C B->D C Prepare Microsome Suspension (e.g., 0.5 mg/mL in buffer) C->D E Initiate Reaction with NADPH D->E F Incubate at 37°C with Agitation E->F G Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) F->G H Quench Reaction (e.g., with cold acetonitrile + internal standard) G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate t1/2 and Intrinsic Clearance J->K

Sources

A Comparative Guide to the Synthesis of Functionalized Azaspirocycles: Strategies and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Azaspirocycles in Drug Discovery

In the landscape of modern medicinal chemistry, the demand for molecules with three-dimensional complexity and precisely controlled spatial orientation is ever-increasing.[1] Azaspirocycles, bicyclic systems sharing a single nitrogen-containing spirocenter, have emerged as privileged scaffolds in drug discovery. Their rigid frameworks offer a departure from the "flatland" of traditional aromatic compounds, enabling enhanced target engagement, improved physicochemical properties, and novel intellectual property.[1][2] The incorporation of a nitrogen atom within the spirocyclic core provides a handle for modulating solubility, basicity, and hydrogen bonding interactions, crucial parameters in optimizing drug candidates.[2]

The growing importance of azaspirocycles is evidenced by their increasing presence in clinical pipelines and as key structural motifs in biologically active compounds.[1] This has, in turn, spurred the development of a diverse array of synthetic strategies to access these complex architectures. This guide provides an in-depth comparison of the most prevalent synthetic routes to functionalized azaspirocycles, offering insights into their mechanisms, scope, and practical applications. We will delve into four major strategies: intramolecular cyclizations, rearrangement reactions, cycloaddition reactions, and multicomponent reactions, providing a critical analysis to aid researchers in selecting the optimal path for their synthetic endeavors.

Intramolecular Cyclization Strategies: Forging Rings from Within

Intramolecular cyclization represents a powerful and direct approach to azaspirocycles, where a pre-functionalized linear precursor is induced to form the spirocyclic core. The inherent proximity of the reacting moieties often leads to favorable kinetics and thermodynamics. Key to the success of this strategy is the careful design of the acyclic precursor to control regioselectivity and stereoselectivity.

Intramolecular Mannich and Mannich-Type Reactions

The intramolecular Mannich reaction is a cornerstone of this category, involving the cyclization of an enolizable ketone or its equivalent onto an iminium ion tethered to the same molecule. This reaction is particularly effective for the synthesis of five- and six-membered nitrogen-containing rings.

The choice of activating group for the nucleophilic carbon and the method of iminium ion generation are critical experimental variables. Acid or base catalysis is commonly employed to facilitate the reaction. Asymmetric variants, often utilizing chiral organocatalysts, have been developed to achieve high levels of enantioselectivity.[3]

A significant advantage of the intramolecular Mannich reaction is its potential for tandem or cascade sequences, where the initial cyclization triggers subsequent transformations to rapidly build molecular complexity.[4]

Intramolecular Mannich Reaction cluster_0 Intramolecular Mannich Reaction Acyclic Precursor Acyclic Precursor Iminium Ion Formation Iminium Ion Formation Acyclic Precursor->Iminium Ion Formation Acid/Base Nucleophilic Attack Nucleophilic Attack Iminium Ion Formation->Nucleophilic Attack Intramolecular Azaspirocycle Azaspirocycle Nucleophilic Attack->Azaspirocycle

Caption: General workflow of the intramolecular Mannich reaction.

Intramolecular aza-Prins Cyclization

The aza-Prins cyclization involves the intramolecular attack of an alkene or alkyne onto a tethered iminium ion, forming a new carbon-carbon bond and constructing the heterocyclic ring. This method is particularly useful for the synthesis of piperidine-containing azaspirocycles.[5]

Lewis acids are commonly employed to promote the formation of the key iminium ion intermediate from an N-acyliminium ion precursor or by condensation of an amine with an aldehyde. The stereochemical outcome of the cyclization is often influenced by the geometry of the starting alkene and the reaction conditions.[6] For instance, E-alkenes typically yield trans-fused products, while Z-alkenes lead to cis-fused systems.[6]

The intramolecular aza-Prins reaction has been successfully applied in the synthesis of complex natural products, demonstrating its robustness and reliability.[7]

Rearrangement Reactions: A Cascade to Complexity

Rearrangement reactions offer elegant and often highly efficient pathways to azaspirocycles by orchestrating a cascade of bond-breaking and bond-forming events. These transformations can rapidly generate significant molecular complexity from relatively simple starting materials.

Aza-Cope Rearrangement-Mannich Cyclization Cascade

This powerful tandem reaction combines a[8][8]-sigmatropic rearrangement (the aza-Cope rearrangement) with an irreversible Mannich cyclization. The initial aza-Cope rearrangement of an amino-containing 1,5-diene generates an enol or enolate and an iminium ion, which then immediately undergo an intramolecular Mannich reaction to form the azaspirocyclic product.[9]

This reaction is typically thermally promoted, often requiring mild heating.[9] A key advantage is that the overall transformation is driven by the irreversible Mannich cyclization, which acts as a thermodynamic sink, often leading to high yields and stereoselectivity.[8] This cascade has proven to be a valuable tool in the total synthesis of complex alkaloids.[10]

Aza-Cope Mannich Cascade cluster_1 Aza-Cope/Mannich Cascade Amino-1,5-diene Amino-1,5-diene Aza-Cope Rearrangement Aza-Cope Rearrangement Amino-1,5-diene->Aza-Cope Rearrangement Heat Iminium Ion & Enolate Iminium Ion & Enolate Aza-Cope Rearrangement->Iminium Ion & Enolate Mannich Cyclization Mannich Cyclization Iminium Ion & Enolate->Mannich Cyclization Intramolecular Azaspirocycle Azaspirocycle Mannich Cyclization->Azaspirocycle

Caption: The sequential steps of the aza-Cope/Mannich cascade.

Semipinacol Rearrangement

The semipinacol rearrangement involves the 1,2-migration of a carbon or hydrogen atom in a β-amino alcohol or a related derivative, leading to the formation of a ketone and the construction of a spirocyclic system. This reaction is particularly useful for creating quaternary carbon centers, a common feature in complex natural products.[11]

The rearrangement is typically promoted by acids or Lewis acids, which facilitate the departure of a leaving group and the subsequent migration. The choice of migrating group and the stereochemistry of the starting material can significantly influence the outcome of the reaction. Enantioselective variants of the semipinacol rearrangement have been developed, often employing chiral catalysts to control the stereochemical course of the migration.[12]

Cycloaddition Reactions: Convergent Assembly of Rings

Cycloaddition reactions provide a highly convergent and atom-economical approach to azaspirocycles, where two or more components come together in a single step to form the cyclic product. These reactions are particularly powerful for the stereocontrolled synthesis of complex polycyclic systems.

[3+2] Cycloaddition of Azomethine Ylides

The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a widely used method for the synthesis of spiro-pyrrolidine derivatives. Azomethine ylides, which are transient 1,3-dipoles, can be generated in situ from various precursors, such as imines of α-amino acids or by the thermal or photochemical ring-opening of aziridines.

This reaction allows for the rapid construction of highly substituted pyrrolidine rings with the potential to create multiple stereocenters in a single step.[13] The regioselectivity and stereoselectivity of the cycloaddition can often be controlled by the nature of the azomethine ylide, the dipolarophile, and the use of chiral catalysts.[14]

Intramolecular [3+2] Cycloaddition of Nitrones

Intramolecular [3+2] cycloaddition reactions of nitrones with tethered alkenes or alkynes provide a powerful method for the synthesis of isoxazolidine-fused azaspirocycles. The resulting isoxazolidine ring can then be further manipulated, for example, by reductive cleavage of the N-O bond, to reveal a functionalized amino alcohol.

The regioselectivity of the intramolecular cycloaddition is often dictated by the length and nature of the tether connecting the nitrone and the dipolarophile. This method has been successfully employed in the synthesis of various natural products and has proven to be a reliable strategy for the construction of complex nitrogen-containing scaffolds.

Multicomponent Reactions (MCRs): Efficiency Through Convergence

Multicomponent reactions (MCRs), in which three or more reactants combine in a one-pot fashion to form a product that incorporates substantial portions of all the starting materials, represent a highly efficient and atom-economical approach to complex molecules.[15] MCRs are particularly well-suited for the construction of diverse libraries of compounds for drug discovery.

Ugi and Passerini Reactions

The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction are two of the most prominent isocyanide-based MCRs that have been adapted for the synthesis of azaspirocycles.[16]

The Ugi reaction involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[16] By using bifunctional starting materials, such as an amino acid or a keto-acid, the initial Ugi product can be designed to undergo a subsequent intramolecular cyclization to afford the desired azaspirocycle.

The Passerini reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. Similar to the Ugi reaction, appropriate choice of bifunctional substrates can lead to the formation of azaspirocyclic structures in a highly convergent manner.

A key advantage of MCRs is their operational simplicity and the ability to generate significant molecular diversity from readily available starting materials.[17] The scalability of these reactions is an active area of research, with flow chemistry approaches showing promise for industrial applications.[18]

Comparative Analysis of Synthetic Routes

The choice of a synthetic strategy for a particular functionalized azaspirocycle depends on several factors, including the desired ring size and substitution pattern, stereochemical requirements, scalability, and the availability of starting materials. The following table provides a comparative overview of the key features of the discussed synthetic routes.

Synthetic Strategy Key Advantages Common Limitations Stereocontrol Scalability
Intramolecular Mannich Reaction High efficiency for 5- & 6-membered rings; potential for tandem reactions.[19]Requires synthesis of functionalized precursors.Good to excellent with chiral catalysts.[3]Generally good, amenable to process optimization.
Intramolecular aza-Prins Cyclization Effective for piperidine synthesis; good stereocontrol from alkene geometry.[6]Substrate synthesis can be multi-step.Good, often substrate-controlled.[6]Moderate, depends on Lewis acid loading.
Aza-Cope/Mannich Cascade Rapid increase in complexity; high yields and stereoselectivity.[9]Limited to specific 1,5-diene precursors.Excellent, driven by irreversible Mannich step.[8]Moderate, can be limited by thermal conditions.[20]
Semipinacol Rearrangement Excellent for creating quaternary centers; access to complex scaffolds.[11]Potential for competing side reactions.Good to excellent with chiral catalysts or substrates.[12]Substrate-dependent, can be challenging.
[3+2] Cycloaddition of Azomethine Ylides Convergent; high stereocontrol; broad substrate scope.[13]In situ generation of reactive intermediates.Excellent with chiral catalysts.[14]Good, with catalyst optimization.
Intramolecular [3+2] Cycloaddition of Nitrones Access to isoxazolidine-fused systems; reliable for complex targets.Requires synthesis of tethered precursors.Good, often dictated by tether geometry.Moderate, often used in academic settings.
Ugi/Passerini Reactions (MCRs) High convergence and atom economy; rapid library synthesis.[15]Often requires post-MCR cyclization; purification can be challenging.Can be achieved with chiral components.Good, with potential for flow chemistry applications.[18]

Experimental Protocols

Representative Protocol for Intramolecular Mannich Reaction: Asymmetric Synthesis of a Spirocyclic Benzothiazolopyrimidine[3]

Materials:

  • 2-Benzothiazolimine (0.10 mmol)

  • 2-Isothiocyanato-1-indanone (0.12 mmol)

  • Chiral organocatalyst C7 (5.65 mg, 10 mol%)

  • Dichloromethane (DCM), anhydrous (1.0 mL)

Procedure:

  • To a dry glass vial equipped with a magnetic stir bar, add 2-benzothiazolimine, 2-isothiocyanato-1-indanone, and the chiral organocatalyst C7.

  • Add anhydrous dichloromethane (1.0 mL) to the vial.

  • Stir the reaction mixture at -18 °C for 12–24 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 2:1) to afford the desired spirocyclic benzothiazolopyrimidine as a white solid.

Expected Outcome: This procedure typically affords the product in high yield (e.g., 83%) with excellent diastereoselectivity (>20:1 dr) and enantioselectivity (e.g., 95% ee).[3]

Representative Protocol for aza-Cope Rearrangement-Mannich Cyclization[21]

Materials:

  • Bicyclooctenylamine precursor (e.g., cyanomethylamine 77 in the reference)

  • Potassium hydride (excess)

  • 18-crown-6

  • Tetrahydrofuran (THF), anhydrous

  • Methyl chloroformate

  • Methanolic potassium hydroxide (KOH)

  • Bromine

  • 1,2,2,6,6-Pentamethylpiperidine (PMP)

  • Trifluoroacetic acid (TFA)

Procedure:

  • To a solution of the bicyclooctenylamine precursor in anhydrous THF at room temperature, add excess potassium hydride and 18-crown-6. Stir the mixture to initiate the base-promoted aza-Cope rearrangement.

  • Quench the reaction with methyl chloroformate.

  • Treat the crude product with methanolic KOH at room temperature to selectively cleave the carbonate functionality.

  • To the resulting enecarbamate, add bromine and PMP to generate the β-bromo enecarbamate.

  • Without purification, heat the β-bromo enecarbamate at reflux in trifluoroacetic acid to effect the Mannich cyclization, affording the azatricyclic ketone.

Expected Outcome: This multi-step, one-pot sequence can provide the desired azaspirocycle as a single stereoisomer in good overall yield (e.g., 67% from the enecarbamate).[21]

Conclusion and Future Outlook

The synthesis of functionalized azaspirocycles is a vibrant and rapidly evolving field of research. The four major strategies discussed in this guide—intramolecular cyclizations, rearrangement reactions, cycloaddition reactions, and multicomponent reactions—each offer distinct advantages and have been successfully applied to the synthesis of a wide range of complex targets.

The choice of the most appropriate synthetic route is a critical decision that depends on the specific structural and stereochemical requirements of the target molecule, as well as practical considerations such as scalability and cost-effectiveness. As our understanding of these powerful transformations deepens and new catalytic systems are developed, the accessibility of novel and diverse azaspirocyclic scaffolds will continue to expand.

Looking ahead, the development of more sustainable and scalable synthetic methods, including biocatalysis and flow chemistry, will be crucial for the industrial application of these valuable building blocks.[1] Furthermore, the integration of computational tools for reaction design and optimization will undoubtedly accelerate the discovery of new and efficient routes to this important class of molecules, further empowering their application in the quest for new medicines.

References

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025). ResearchGate. Retrieved from [Link]

  • Wipf, P., Stephenson, C. R. J., & Walczak, M. A. A. (2004). Diversity-oriented Synthesis of Azaspirocycles. Organic Letters, 6(17), 3009–3012. [Link]

  • One-Step Three-Component Synthesis of Spiro Pyrrolidinones via 1,3-Dipolar Cycloaddition. (2025). Journal of Chemistry. Retrieved from [Link]

  • Reddy, B. V. S., Borkar, P., Chakravarthy, P. P., Yadav, J. S., & Gree, R. (2010). Sc(OTf)3-Catalyzed Intramolecular Aza-Prins Cyclization for the Synthesis of Heterobicycles. Tetrahedron Letters, 51(27), 3412–3416. [Link]

  • Overman, L. E., & Stearns, B. A. (2005). Aza-Cope Rearrangement−Mannich Cyclizations for the Formation of Complex Tricyclic Amines: Stereocontrolled Total Synthesis of (±)-Gelsemine. Journal of the American Chemical Society, 127(41), 14463–14473. [Link]

  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2024). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zolfigol, M. A., Khazaei, A., Moosavi-Zare, A. R., & Zare, A. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(7), 12594–12607. [Link]

  • Recent advances in the intramolecular Mannich reaction in natural products total synthesis. (2018). Organic Chemistry Frontiers. Retrieved from [Link]

  • Semipinacol Rearrangement in Natural Product Synthesis. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of an aza-Cope rearrangement - Mannich cyclization precursor from L-proline. (2013). DigitalCommons@EMU. Retrieved from [Link]

  • Divergent synthesis of chiral cyclic azides via asymmetric cycloaddition reactions of vinyl azides. (2019). Nature Communications, 10(1), 3249. [Link]

  • Ugi Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Zhang, X., Li, B., Wang, S., Zhang, K., Zhang, F., & Tu, Y. (2021). Recent development and applications of semipinacol rearrangement reactions. Chemical Science, 12(26), 9262–9274. [Link]

  • Liu, F., Song, Y., Zhai, L., & Li, M. (2015). Synthesis of Spiropyrrolidines via Five‐Component 1,3‐Dipolar Cycloaddition of Azomethine Ylides and Olefinic Dipolarophiles Generated In Situ Simultaneously. Journal of Heterocyclic Chemistry, 52(2), 322–329. [Link]

  • Overman, L. E., & Stearns, B. A. (2005). Aza-Cope Rearrangement−Mannich Cyclizations for the Formation of Complex Tricyclic Amines: Stereocontrolled Total Synthesis of (±)-Gelsemine. Journal of the American Chemical Society, 127(41), 14463–14473. [Link]

  • Can we use multicomponent reactions on an industrial scale? (2015). ResearchGate. Retrieved from [Link]

  • Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems. (2022). Chemical Science. Retrieved from [Link]

  • Recent advances of Intramolecular Mannich Reaction in Natural Products Total Synthesis. (2018). Organic Chemistry Frontiers. Retrieved from [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2021). Expert Opinion on Drug Discovery, 16(10), 1125–1129. [Link]

  • Zhang, X., Li, B., Wang, S., Zhang, K., Zhang, F., & Tu, Y. (2021). Recent development and applications of semipinacol rearrangement reactions. Chemical Science, 12(26), 9262–9274. [Link]

  • Optimization: Ugi Reaction Using Parallel Synthesis & Automated Liquid Handling l Protocol Preview. (2022). YouTube. Retrieved from [Link]

  • Nájera, C., & Sansano, J. M. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 47(5), 1563–1575. [Link]

  • Aza-Cope rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

  • Asymmetric Synthesis of Bicyclic Pyrazolidinones through Alkaloid-Catalyzed [3+2]-Cycloadditions of Ketenes and Azomethine Imines. (2022). Angewandte Chemie International Edition, 61(21), e202202456. [Link]

  • Asymmetric Mannich/Cyclization Reaction of 2-Benzothiazolimines and 2-Isothiocyano-1-indanones to Construct Chiral Spirocyclic Compounds. (2024). Molecules, 29(13), 2958. [Link]

  • Two-Step Macrocycle Synthesis by Classical Ugi Reaction. (2018). The Journal of Organic Chemistry, 83(7), 3821–3829. [Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. (2023). ChemRxiv. [Link]

  • Recent Advances in the Prins Reaction. (2022). Molecules, 27(17), 5643. [Link]

  • Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. (2025). RSC Medicinal Chemistry. Retrieved from [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. (2023). Molecules, 28(4), 1609. [Link]

  • Aza‐Prins Cyclization on Ketones to Access Piperidines with Tetrasubstituted Carbon Stereocenters. (2021). European Journal of Organic Chemistry, 2021(28), 3971–3979. [Link]

  • Asymmetric synthesis of quinolinone-based polycyclic indoles through[8][22]-rearrangement/cyclization reaction. (2022). Chemical Communications, 58(64), 8963–8966. [Link]

  • Organocatalytic Aza-Michael/Mannich Cascade Reaction: Synthesis of Enantioenriched 3,3'-Spirooxindole γ-Lactams. (2017). The Journal of Organic Chemistry, 82(17), 9123–9131. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2021). Molecules, 26(16), 4995. [Link]

  • Use of aza-Cope rearrangement-Mannich cyclization reactions to achieve a general entry to Melodinus and Aspidosperma alkaloids. Stereocontrolled total syntheses of (.+-.)-deoxoapodine, (.+-.)-meloscine, and (.+-.)-epimeloscine and a formal synthesis of (.+-.)-1-acetylaspidoalbidine. (1993). Journal of the American Chemical Society, 115(22), 10183–10200. [Link]

  • Multicomponent reactions - Dr. Yanira Mendez Gomez. (2023). YouTube. Retrieved from [Link]

  • The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. (2021). The Journal of Organic Chemistry, 86(23), 16424–16434. [Link]

  • A facile and regioselective synthesis of Spiro pyrrolidines and pyrrolizines through 1, 3 -dipolar cycloaddition protocol. (2015). Der Pharma Chemica, 7(7), 183–190.
  • Ugi multicomponent reaction and post Ugi transformation to heterocyclic... (2021). ResearchGate. Retrieved from [Link]

  • pinacol and semipinacol rearrangements in total synthesis. (n.d.). Wiley.
  • Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (2014). Chemical Communications, 50(81), 11988–12004. [Link]

  • Divergent synthesis of chiral cyclic azides via asymmetric cycloaddition reactions of vinyl azides. (2019). Nature Communications, 10(1), 3249. [Link]

  • Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. (2022). RSC Advances, 12(23), 14501–14505. [Link]

  • Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. (2021). Organic & Biomolecular Chemistry, 19(31), 6825–6830. [Link]

  • Pinacol Rearrangement. (2023). Master Organic Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to Evaluating the Potency and Selectivity of Spirocyclic Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer superior pharmacological properties is relentless. Among these, spirocyclic compounds—ring systems fused at a single, quaternary carbon atom—have emerged as privileged structures.[1] Their growing prevalence in both clinical candidates and approved drugs stems from a distinct structural feature: an inherent three-dimensionality.[2][3] This departure from the "flatland" of traditional aromatic scaffolds allows spirocyclic molecules to explore chemical space more effectively, often leading to enhanced potency, selectivity, and improved physicochemical properties.[2][4][5]

The rigidity of the spiro junction can lock key pharmacophoric elements into a desired spatial orientation, promoting a better fit with the complex topology of biological targets like enzyme active sites or receptor binding pockets.[1][6] This conformational restriction is a powerful tool for medicinal chemists, offering a strategy to improve binding affinity (potency) while minimizing interactions with off-target proteins, thereby enhancing selectivity.[5] Furthermore, the introduction of sp³-rich spirocyclic cores has been shown to favorably modulate critical drug-like properties, including aqueous solubility and metabolic stability.[3]

This guide provides a comprehensive framework for the comparative evaluation of spirocyclic drug candidates, focusing on the two cornerstones of drug efficacy and safety: potency and selectivity. We will delve into the causality behind experimental choices, provide a detailed, self-validating protocol for in vitro characterization, and present a clear methodology for data interpretation, empowering researchers to make informed decisions in the hit-to-lead optimization process.

Section 1: The Spirocyclic Advantage: A Structural Perspective on Potency and Selectivity

The fundamental advantage of spirocycles lies in their rigid, three-dimensional geometry. Unlike flat, conformationally flexible molecules that pay an entropic penalty upon binding, spirocycles pre-organize key substituents in a defined three-dimensional arrangement. This structural pre-organization can lead to a more favorable enthalpy of binding, translating directly to higher potency.

Moreover, the unique shapes conferred by spirocyclic scaffolds allow for more specific interactions within a target's binding site. This precise complementarity is less likely to be replicated in off-target proteins, which may have different binding pocket geometries. Consequently, spirocycles can offer a significant advantage in achieving high selectivity, a critical factor in reducing adverse drug reactions.[5][6]

cluster_0 Flat Acyclic Compound vs. Binding Pocket cluster_1 Spirocyclic Compound vs. Binding Pocket a Flexible, Flat Molecule b Binding Pocket a->b Poor Complementarity c Suboptimal Fit (Off-Target Binding Potential) b->c d Rigid, 3D Spirocycle e Binding Pocket d->e High Complementarity f Optimal Fit (High Potency & Selectivity) e->f

Caption: Conceptual illustration of binding complementarity.

Section 2: Experimental Workflow for Comparative Profiling

A systematic, multi-stage approach is essential for the robust evaluation of drug candidates. The workflow should be designed to progressively filter compounds based on increasingly stringent criteria for potency and selectivity. This ensures that resources are focused on the most promising candidates.

A Compound Library (Spirocyclic Candidates) B Primary Screening (Single-point concentration assay) A->B F Identify 'Hits' B->F C Potency Determination (IC50/EC50 Dose-Response) G Rank by Potency C->G D Selectivity Profiling (Panel of related off-targets) H Calculate Selectivity Index D->H E Lead Candidate Selection F->C G->D H->E

Caption: A typical workflow for potency and selectivity screening.

Causality Behind the Workflow:

  • Primary Screening: The initial screen uses a single, high concentration of each compound against the primary target. This is a cost-effective method to quickly identify any molecule with a threshold level of activity ('hits'), while eliminating inactive compounds.

  • Potency Determination: Hits are then subjected to dose-response analysis to determine their half-maximal inhibitory (IC₅₀) or effective (EC₅₀) concentration. This quantitative measure of potency is crucial for ranking compounds and establishing structure-activity relationships (SAR).[7]

  • Selectivity Profiling: Potent compounds are subsequently tested against a panel of related proteins (e.g., other kinases, receptors from the same family) to assess their specificity.[7] This step is vital for predicting potential off-target effects and is a key differentiator for high-quality drug candidates.

  • Lead Selection: The final step involves integrating the potency and selectivity data to select lead candidates for further optimization or in vivo studies.

Section 3: In-Depth Protocol: Determining Potency via an In Vitro Kinase Assay

To provide a practical example, this section details a representative protocol for determining the IC₅₀ value of a spirocyclic candidate against a protein kinase, a common drug target class. This protocol is based on a homogenous, luminescence-based assay that measures ATP consumption.

Principle: The kinase reaction consumes ATP. The amount of remaining ATP is inversely proportional to kinase activity. A luciferase-based system can be used to quantify the remaining ATP, producing a luminescent signal. Inhibitors will reduce kinase activity, resulting in less ATP consumption and a higher luminescent signal.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Causality: All reagents must be prepared in a consistent kinase buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 100 µM EDTA) to ensure reproducible enzyme kinetics.[8]

    • Kinase Solution: Dilute the recombinant kinase enzyme to a pre-determined optimal concentration. This concentration should be in the linear range of the assay, determined through prior enzyme titration experiments.[8]

    • Substrate/ATP Solution: Prepare a solution containing the specific peptide substrate for the kinase and ATP. The ATP concentration is often set at or near its Michaelis-Menten constant (Km) for the enzyme to ensure sensitive detection of competitive inhibitors.[8]

    • Compound Serial Dilution: Prepare a 12-point serial dilution of the spirocyclic test compound in DMSO. A 3-fold dilution series is common. Also, prepare a "no inhibitor" control containing only DMSO.[9]

  • Assay Plate Setup (384-well plate):

    • Causality: A 384-well plate format allows for high-throughput screening and requires smaller reagent volumes.[9]

    • Transfer a small volume (e.g., 50 nL) of each compound dilution from the dilution plate to the assay plate in duplicate or triplicate.

  • Initiating the Kinase Reaction:

    • Add the prepared kinase solution to each well containing the test compound and incubate for a short period (e.g., 10-15 minutes). This pre-incubation allows the compound to bind to the kinase before the reaction starts.

    • Initiate the reaction by adding the Substrate/ATP solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a fixed time (e.g., 60 minutes). This time should be within the initial velocity region of the reaction, as determined in preliminary experiments.[8]

  • Signal Detection:

    • Add a commercial ATP detection reagent (e.g., ADP-Glo™, Kinase-Glo®) to all wells. This reagent simultaneously stops the kinase reaction and contains the luciferase/luciferin components to generate a luminescent signal from the remaining ATP.

    • Incubate as per the manufacturer's instructions (e.g., 10 minutes at room temperature).

    • Read the luminescence on a plate reader.

  • Data Analysis and IC₅₀ Calculation:

    • Causality: A dose-response curve is necessary to accurately determine the potency of the inhibitor.

    • Subtract the background (no enzyme control) from all data points.

    • Normalize the data: Set the "no inhibitor" control as 100% activity and a control with a known potent inhibitor or no ATP as 0% activity.

    • Plot the normalized % activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin) to calculate the IC₅₀ value.[10]

Section 4: Quantifying Selectivity: The Selectivity Index

Selectivity is not an absolute measure but a comparative one. A common way to quantify it is by calculating the Selectivity Index (SI) . The SI is the ratio of the IC₅₀ value for an off-target protein to the IC₅₀ value for the intended target.[11][12]

Formula: SI = IC₅₀ (Off-Target) / IC₅₀ (On-Target)

  • Interpretation: A higher SI value indicates greater selectivity.[11] For example, a compound with an SI of 100 is 100-fold more potent against its intended target than the off-target. A compound with an SI > 10 is generally considered selective, while >100 is highly selective.[11]

Self-Validating System: To ensure the trustworthiness of selectivity data, it is crucial to:

  • Test against a panel of closely related off-targets (e.g., kinases with high sequence homology in the ATP-binding site).

  • Ensure all IC₅₀ values are determined under identical, standardized assay conditions (buffer, ATP concentration, etc.), as assay variations can significantly impact results.[7][8]

Section 5: Data Interpretation & Comparative Analysis

Summarizing quantitative data in a structured table is essential for direct comparison and decision-making. Below is a hypothetical comparison of two spirocyclic candidates against a non-spirocyclic (acyclic) control compound.

Table 1: Comparative Potency and Selectivity Profile

Compound IDScaffold TypeTarget Kinase X IC₅₀ (nM)Off-Target Kinase Y IC₅₀ (nM)Off-Target Kinase Z IC₅₀ (nM)Selectivity Index (vs. Y)Selectivity Index (vs. Z)
SC-101 Spirocyclic5 850>10,000170 >2,000
SC-102 Spirocyclic25 5002,50020 100
AC-201 Acyclic Control8 401,2005 150

Analysis of the Data:

  • Candidate SC-101: This spirocyclic compound demonstrates excellent potency (IC₅₀ = 5 nM) and outstanding selectivity. Its selectivity index against Kinase Y is 170, and it shows minimal activity against Kinase Z. This profile makes it a very strong lead candidate.

  • Candidate SC-102: This candidate has moderate potency (IC₅₀ = 25 nM) and good selectivity. While less potent than SC-101, its well-balanced profile might still be of interest, potentially for a different therapeutic indication or if SC-101 reveals liabilities in later-stage testing.

  • Acyclic Control AC-201: While this compound is potent against the target Kinase X, it shows significant off-target activity against Kinase Y (SI = 5). This poor selectivity could lead to undesirable side effects and makes it a less attractive candidate compared to SC-101.

This direct comparison highlights how the spirocyclic scaffold of SC-101 contributes to a superior combination of high potency and high selectivity compared to the acyclic control.

Conclusion

The strategic incorporation of spirocyclic scaffolds represents a powerful approach in modern drug discovery to achieve enhanced potency and selectivity.[4] Their inherent three-dimensionality and conformational rigidity provide a distinct advantage in optimizing ligand-receptor interactions.[1][6] As demonstrated, a systematic and rigorous evaluation workflow, grounded in well-designed in vitro assays and clear quantitative metrics like the Selectivity Index, is paramount. By understanding the causal relationships between molecular structure, experimental design, and pharmacological outcomes, researchers can more effectively harness the potential of spirocyclic chemistry to develop safer and more effective medicines.

References

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). MDPI. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). European Journal of Medicinal Chemistry. [Link]

  • The calculated values of the selectivity index (SI) of some compounds. ResearchGate. [Link]

  • Spiro Compounds for Organic Optoelectronics. (2007). Chemical Reviews. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • Principles of early drug discovery. (2011). British Journal of Pharmacology. [Link]

  • Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. (2021). International Journal of Molecular Sciences. [Link]

  • Spiro Compounds: A Brief History. ResearchGate. [Link]

  • Potency Assay Guide. Pharmaron. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2021). Molecules. [Link]

  • Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. (2015). Royal Society of Chemistry. [Link]

  • In vitro kinase assay. (2024). protocols.io. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]

  • Comparison of selectivity index (SI) values of the tested compounds. ResearchGate. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences. [Link]

  • Spirocyclic Motifs in Natural Products. (2020). Molecules. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (2020). Expert Opinion on Drug Discovery. [Link]

  • Is structure based drug design ready for selectivity optimization?. bioRxiv. [Link]

  • Electronic properties of spiro compounds for organic electronics. (2012). Journal of Applied Physics. [Link]

  • Selectivity Index Definition. Fiveable. [Link]

  • Kinase inhibition assay. Determination of IC50 in dose–response curves. ResearchGate. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. (2013). Journal of Medicinal Chemistry. [Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. (2022). Frontiers in Pharmacology. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Triage: Understanding the Risks

Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate is a molecule possessing a spirocyclic ketone and a Boc-protected amine. Based on the hazard profiles of similar compounds, researchers should anticipate the following potential risks[1][2][3][4][5][6]:

  • Skin and Eye Irritation: Direct contact may cause irritation.[3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[1][3][4]

  • Harmful if Swallowed: Ingestion may pose a health risk.[3][4]

The tert-butyloxycarbonyl (Boc) protecting group is stable under many conditions but can be removed by strong acids, a factor to consider in experimental design and waste stream management.[7][8][9]

Hazard Summary Table:

Hazard CategoryPotential RiskRecommended Precaution
Contact Skin and Eye IrritationWear appropriate gloves and safety goggles.
Inhalation Respiratory Tract IrritationHandle in a well-ventilated area or fume hood.
Ingestion Harmful if SwallowedDo not eat, drink, or smoke in the laboratory.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

PPE Protocol Table:

Body PartRequired PPERationale and Best Practices
Hands Nitrile or Neoprene GlovesProvides a barrier against skin contact. Inspect gloves for integrity before each use and change them immediately if contaminated. Double gloving is recommended for extended operations.[10][11]
Eyes Safety Goggles with Side ShieldsProtects against splashes and airborne particles. A face shield should be worn over safety glasses if there is a significant splash risk.[2][10][11]
Body Laboratory CoatPrevents contamination of personal clothing. A flame-resistant lab coat should be worn if flammable solvents are in use.[10][12]
Respiratory Use in a Fume HoodEngineering controls are the primary method of exposure reduction. If a fume hood is not available or if generating aerosols, a NIOSH-approved respirator (e.g., N95) is necessary.[1][13]

PPE Selection Workflow:

PPE_Workflow cluster_pre_handling Pre-Handling Assessment cluster_ppe_selection PPE Selection cluster_handling Handling Procedure assess_risk Assess procedural risks: - Splash potential - Aerosol generation - Quantity handled select_gloves Select appropriate gloves (Nitrile or Neoprene) assess_risk->select_gloves select_eyewear Select eye protection (Goggles +/- Face Shield) assess_risk->select_eyewear select_body Select body protection (Lab Coat) assess_risk->select_body select_respiratory Determine respiratory protection (Fume Hood or Respirator) assess_risk->select_respiratory don_ppe Don all selected PPE select_gloves->don_ppe select_eyewear->don_ppe select_body->don_ppe select_respiratory->don_ppe handle_compound Handle Compound don_ppe->handle_compound

Caption: PPE selection is a risk-based decision process.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes the risk of exposure and ensures procedural consistency.

3.1. Preparation and Weighing:

  • Work Area Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood.[2] Ensure the work surface is clean and uncluttered.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware) before retrieving the compound.

  • Weighing: If the compound is a solid, handle it as a powder. Avoid creating dust.[1][2] Use a microbalance within the fume hood or in a ventilated enclosure.

3.2. Dissolution and Reaction Setup:

  • Solvent Addition: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Vessel Sealing: Cap the reaction vessel securely. If heating, ensure the system is properly vented to prevent pressure buildup.

  • Inert Atmosphere: For reactions sensitive to air or moisture, utilize standard techniques for creating an inert atmosphere (e.g., nitrogen or argon blanket).[14]

Workflow for Safe Handling:

Handling_Workflow start Start prep_area Prepare designated work area (Fume Hood) start->prep_area don_ppe Don appropriate PPE prep_area->don_ppe weigh Weigh compound carefully (Avoid dust) don_ppe->weigh dissolve Dissolve in solvent weigh->dissolve setup Set up reaction apparatus dissolve->setup conduct_rxn Conduct experiment setup->conduct_rxn quench Quench reaction (if necessary) conduct_rxn->quench workup Work-up and purification quench->workup end End workup->end

Caption: A systematic approach to handling ensures safety at each step.

Spill Management and Emergency Procedures

Even with meticulous planning, spills can occur. Immediate and correct response is crucial.

4.1. Minor Spills (Contained within the fume hood):

  • Alert Personnel: Inform others in the immediate vicinity.

  • Containment: Use a spill kit with appropriate absorbent material to contain the spill.

  • Cleanup: Wearing appropriate PPE, carefully clean the affected area.

  • Disposal: Place all contaminated materials in a sealed, labeled hazardous waste container.

4.2. Major Spills (Outside of the fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Isolate: If safe to do so, close the doors to the affected area to prevent the spread of vapors or dust.

Disposal Plan: Responsible Waste Management

Proper disposal is a legal and ethical responsibility to protect the environment and public health.

5.1. Waste Segregation:

  • Solid Waste: Contaminated consumables (gloves, weigh boats, paper towels) should be placed in a designated solid hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled hazardous waste container. Do not mix incompatible waste streams.

  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.

5.2. Decontamination:

  • All glassware and equipment should be decontaminated before being removed from the fume hood. This can typically be accomplished by rinsing with an appropriate solvent, with the rinsate collected as hazardous waste.

Disposal Decision Tree:

Disposal_Tree waste_generated Waste Generated is_solid Is it solid waste? waste_generated->is_solid is_liquid Is it liquid waste? is_solid->is_liquid No solid_container Place in Solid Hazardous Waste is_solid->solid_container Yes is_sharp Is it a sharp? is_liquid->is_sharp No liquid_container Place in Liquid Hazardous Waste is_liquid->liquid_container Yes sharp_container Place in Sharps Container is_sharp->sharp_container Yes

Caption: Proper segregation of waste is essential for safe disposal.

By integrating these safety protocols into your daily laboratory workflow, you foster a culture of safety and ensure the responsible handling of novel chemical compounds like Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate.

References

  • Capot Chemical Co., Ltd. (2026, January 23). MSDS of tert-butyl 8-oxo-2,7-diazaspiro[4.
  • ChemicalBook. (2025, August 9). tert-butyl 6-oxo-2-azaspiro[3.
  • Enamine. Safety Data Sheet - tert-butyl 3-formyl-7-oxa-1-azaspiro[3.
  • Ontario Pesticide Education Program. (2020, November 2). 11 Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual. YouTube.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • Sigma-Aldrich. (2024, September 7).
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • University of California, Riverside. Standard Operating Procedure (SAMPLE) Before research use of highly toxic chemicals, please complete this form and have it app.
  • MedChemExpress. (2025, December 26). tert-Butyl 2-oxo-7-azaspiro[3.
  • National Center for Biotechnology Information. tert-Butyl 6-oxo-2,7-diazaspiro[4.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • University of Tennessee, Knoxville. Personal Protective Equipment (PPE).
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Google Patents. (2020, August 14). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
  • Apollo Scientific. tert-Butyl 2,7-diazaspiro[3.
  • Fisher Scientific. Safety Data Sheet - tert-Butyl 1-oxa-6-azaspiro[2.
  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • PubChem. 2-Oxa-7-azaspiro(4.4)nonane.
  • BenchChem. An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。